Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSFZKCIZFXAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580145 | |
| Record name | tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655225-01-7 | |
| Record name | tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (CAS 655225-01-7)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, CAS 655225-01-7. It is a key bifunctional building block used extensively in medicinal chemistry and drug development. This guide covers its physicochemical properties, plausible synthetic routes, analytical characterization, applications—notably as a PROTAC linker and an intermediate in the synthesis of kinase inhibitors—and detailed safety and handling protocols. The information is compiled from supplier data sheets and relevant chemical literature to serve as a valuable resource for laboratory and development professionals.
Core Properties and Specifications
This compound is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a reactive bromoethyl group on the other.[1] This structure makes it an ideal scaffold in organic synthesis.[1] It is typically supplied as a white to off-white solid and requires refrigerated storage to maintain stability.[2]
Physicochemical and General Properties
The compound's key properties are summarized in the table below, compiled from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 655225-01-7 | [2][3][4] |
| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [2][3] |
| Molecular Weight | 293.20 - 293.21 g/mol | [1][2][3] |
| Physical Form | Solid, White to off-white | [2] |
| Purity | ≥96%, with specific batches up to 98.83% (GC) | [1][2] |
| Boiling Point | 331.5 ± 37.0 °C at 760 mmHg (Predicted) | [5] |
| Storage Temperature | Store in freezer, under -20°C; Sealed in dry conditions | [2][6] |
| Shipping | Typically shipped in a cold pack | |
| Topological Polar Surface Area (TPSA) | 32.78 Ų | [7] |
| LogP (iLOGP) | 3.38 (Predicted) | [7] |
Chemical Identifiers
For unambiguous identification and use in computational chemistry, the following identifiers are provided.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate | |
| InChI | 1S/C11H21BrN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |
| InChIKey | IWSFZKCIZFXAFT-UHFFFAOYSA-N | [7] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CCBr)CC1 | [1] |
| MDL Number | MFCD07367890 | [7] |
Synthesis and Characterization Protocols
While specific proprietary synthesis methods may vary by manufacturer, a plausible and standard laboratory protocol can be derived from fundamental organic chemistry principles, such as the nucleophilic substitution reaction between N-Boc-piperazine and an excess of a two-carbon electrophile like 1,2-dibromoethane.
Plausible Synthesis Protocol
Reaction: Alkylation of tert-butyl piperazine-1-carboxylate with 1,2-dibromoethane.
Reagents & Materials:
-
tert-Butyl piperazine-1-carboxylate
-
1,2-dibromoethane (used in excess)
-
A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN) or Tetrahydrofuran (THF))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Methodology:
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add the non-nucleophilic base (e.g., Et₃N, 1.5 eq).
-
Addition of Electrophile: Add 1,2-dibromoethane (3.0-5.0 eq) dropwise to the stirred solution at room temperature. Using a significant excess of the dibromoalkane minimizes the formation of the dimeric piperazine byproduct.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess solvent and 1,2-dibromoethane.
-
Extraction: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure this compound.
Characterization Protocols
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The ¹H NMR would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the piperazine ring protons (multiplets), and the bromoethyl group protons (triplets).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, typically observing the [M+H]⁺ ion.
-
Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the final compound, with results often exceeding 97-98%.[2][3]
The diagram below outlines a typical workflow for the synthesis and purification of the title compound.
Caption: Workflow for Synthesis and Purification.
Applications in Drug Development
The compound's utility stems from its bifunctional nature. The Boc-protected nitrogen is stable under many reaction conditions but can be easily deprotected, while the bromoethyl group serves as a versatile electrophile for nucleophilic substitution reactions.[1]
PROTAC Linker Synthesis
This compound is explicitly identified as a PROTAC (Proteolysis Targeting Chimera) linker.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The piperazine core is a common component in linkers that connect the target-binding ligand and the E3 ligase-binding ligand, providing favorable physicochemical properties.
Intermediate for Kinase Inhibitors
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound is a valuable intermediate for synthesizing more complex molecules, including kinase inhibitors.[9] For example, it is a key building block for synthesizing inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Bruton's Tyrosine Kinase (BTK), such as Ibrutinib.[9] These kinases are critical targets in oncology and immunology.
The following diagram illustrates the logical role of this compound in the drug discovery pipeline.
Caption: Role as an Intermediate in Drug Discovery.
Safety and Handling
This compound is classified as hazardous and requires careful handling by trained personnel in a laboratory setting.[5] It is intended for research use only and has not been validated for medical applications.[2][5]
GHS Hazard Classification
The compound's GHS classification indicates it is harmful and an irritant.
| Hazard Class | Category | Code | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
Recommended Handling and PPE Protocol
A strict safety protocol must be followed when handling this material. The following workflow outlines the essential steps for safe handling.
References
- 1. CAS 655225-01-7: tert-butyl 4-(2-bromoethyl)piperazine-1-c… [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. capotchem.com [capotchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. 655225-01-7 | this compound | Bromides | Ambeed.com [ambeed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a crucial building block in modern medicinal chemistry and drug discovery.
Core Properties
This compound, also known as Boc-piperazine bromoethyl, is a bifunctional molecule featuring a Boc-protected piperazine for controlled reactivity and a bromoethyl group for subsequent chemical modifications. This unique structure makes it an invaluable reagent, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Name | This compound | |
| Synonyms | Boc-piperazine bromoethyl, 1-Boc-4-(2-bromoethyl)piperazine | |
| CAS Number | 655225-01-7 | [2] |
| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [2] |
| Molecular Weight | 293.21 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | |
| Boiling Point | 331.5 ± 37.0 °C at 760 mmHg | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
| Solubility | Soluble in organic solvents such as Dichloromethane and Dimethylformamide. |
Spectral Data
Consistent with its structure, the spectral data for this compound is well-defined. While specific peak values can vary slightly based on the solvent and instrument used, representative data is provided below.
| Spectrum | Description |
| ¹H NMR | The proton NMR spectrum is consistent with the molecular structure. |
| ¹³C NMR | The carbon NMR spectrum confirms the presence of all 11 carbon atoms in their expected chemical environments. |
| Mass Spec. | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. |
Stability and Reactivity
This compound is stable under recommended storage conditions.[3] The primary reactive sites are the secondary amine of the piperazine ring (after deprotection of the Boc group) and the electrophilic bromoethyl group, which readily undergoes nucleophilic substitution reactions.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of this compound.
Synthesis of this compound
A common synthetic route involves the reaction of 1-Boc-piperazine with 1,2-dibromoethane.
Materials:
-
1-Boc-piperazine
-
1,2-dibromoethane
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or other suitable solvent
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 1-Boc-piperazine (1 equivalent) and DIPEA (1 equivalent) in the chosen solvent.
-
Add an excess of 1,2-dibromoethane to the solution.
-
Stir the reaction mixture at room temperature or gentle heating for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
General Protocol for Alkylation Reaction
This protocol outlines the use of this compound to alkylate a nucleophilic substrate, a common step in the synthesis of PROTACs and other drug candidates.
Materials:
-
This compound
-
Nucleophilic substrate (e.g., a phenol, amine, or thiol)
-
A suitable base (e.g., potassium carbonate, cesium carbonate, or DIPEA)
-
A suitable solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
-
To a solution of the nucleophilic substrate (1 equivalent) in the chosen solvent, add the base (1-2 equivalents).
-
Add this compound (1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Applications in Drug Discovery and Chemical Biology
The primary application of this compound is as a versatile linker in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4] The piperazine moiety in the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.[][6]
The bromoethyl group allows for the covalent attachment of this linker to a ligand for the target protein of interest, while the Boc-protected piperazine can be deprotected to reveal a secondary amine for subsequent coupling to an E3 ligase ligand.[] This modular approach is a cornerstone of modern PROTAC design and synthesis.
Beyond PROTACs, the piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including effects on the central nervous system.[3][7][8] The ability to introduce the Boc-piperazine-ethyl moiety onto various molecular scaffolds makes this reagent a valuable tool for generating compound libraries for drug screening.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a molecule using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. medchemexpress.com [medchemexpress.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key bifunctional linker used in the development of targeted protein degraders. The document outlines its chemical properties, a generalized synthesis protocol, and its application in the formation of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Data
The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis and drug design.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [1][2] |
| Molecular Weight | 293.21 g/mol | [1][2][3] |
| CAS Number | 655225-01-7 | [1][2][3] |
| Synonyms | tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate | |
| Physical Form | Solid | |
| Purity | ≥97% | [2] |
| Storage Conditions | Store at -20°C, sealed and dry. | [1][2][3] |
Application in PROTAC Synthesis
This compound is primarily utilized as a bifunctional linker in the synthesis of PROTACs.[1][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][3] The piperazine moiety and the bromoethyl group of this compound provide reactive sites for conjugation with a ligand for the target protein and a ligand for an E3 ligase, respectively.
The logical workflow for the utilization of this linker in PROTAC development is illustrated in the diagram below.
Caption: Logical workflow for PROTAC synthesis and action.
Experimental Protocols
Disclaimer: This is a generalized protocol and has not been specifically validated for the synthesis of this compound in the provided search results. Optimization may be required.
Reaction: Nucleophilic substitution of a bromine atom on an ethyl group by the secondary amine of a Boc-protected piperazine.
Materials:
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
1,2-Dibromoethane
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (ACN))
-
A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperazine (1 equivalent) and the base (2-3 equivalents) in the chosen anhydrous solvent.
-
Addition of Reagent: To the stirred solution, add 1,2-dibromoethane (typically in excess, e.g., 1.5-2 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60°C) overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add a saturated solution of sodium bicarbonate to quench the reaction.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the final product, this compound.
The chemical logic for this synthesis is depicted in the following pathway diagram.
Caption: Generalized synthesis pathway for the target compound.
References
Structure elucidation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of this compound. This compound is a valuable intermediate in medicinal chemistry, often utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex pharmaceutical agents.[1] Accurate structural confirmation is critical for its application in drug development.
Compound Identity:
| Parameter | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 655225-01-7 | [2][3] |
| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [2][3] |
| Molecular Weight | 293.21 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥97% | [3] |
Spectroscopic Data Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.46 | t | 4H | 5.2 | -N-CH₂ -CH₂-N(Boc)- |
| 3.40 | t | 2H | 7.6 | Br-CH₂ -CH₂-N- |
| 2.75 | t | 2H | 7.6 | Br-CH₂-CH₂ -N- |
| 2.45 | t | 4H | 5.2 | -CH₂ -N(Boc)-CH₂ - |
| 1.46 | s | 9H | - | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 154.7 | C =O (Carbamate) |
| 79.6 | -C (CH₃)₃ |
| 57.5 | Br-CH₂-C H₂-N- |
| 53.1 | -C H₂-N(Boc)-C H₂- |
| 44.0 (approx.) | -N-C H₂-CH₂-N(Boc)- |
| 31.0 | Br-C H₂-CH₂-N- |
| 28.4 | -C(C H₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for this analysis. A key feature is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50:50).[4] This results in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[5]
Table 3: Mass Spectrometry Data (GC-MS with EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 294 | ~50 | [M+H]⁺ with ⁸¹Br |
| 292 | ~50 | [M+H]⁺ with ⁷⁹Br |
| 238/236 | Moderate | [M - C₄H₈]⁺ |
| 215/213 | Moderate | [M - C₄H₉O₂]⁺ |
| 185 | High | [M - Br-CH₂-CH₂]⁺ |
| 157 | High | [Boc-N]⁺ fragment |
| 57 | Base Peak | [C₄H₉]⁺ (tert-butyl) |
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Table 4: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2820 | Strong | C-H stretching (alkyl) |
| 1695 | Strong | C=O stretching (carbamate) |
| 1420 | Medium | C-N stretching |
| 1170 | Strong | C-O stretching (ester) |
| 650 | Medium | C-Br stretching |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]
-
Instrument Setup :
-
Place the 5 mm NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[6]
-
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz
-
Pulse Sequence : Standard single 90° pulse.
-
Spectral Width : 0-12 ppm.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : 0-200 ppm.
-
Number of Scans : 1024 or more scans due to the low natural abundance of ¹³C.[6]
-
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as methanol or ethyl acetate.[6]
-
Gas Chromatography (GC) Conditions :
-
Injector Temperature : 250°C.[6]
-
Column : Use a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Program : Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min.
-
-
Mass Spectrometry (MS) Conditions :
IR Spectroscopy Protocol (FTIR-ATR)
-
Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition :
-
Spectrometer : Fourier-Transform Infrared (FTIR) Spectrometer.
-
Accessory : ATR.
-
Scan Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : Average 16-32 scans for a high-quality spectrum.
-
Background : Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
Visualizations
Diagrams illustrating the structure elucidation workflow and spectroscopic correlations are provided below.
Caption: Workflow for the structure elucidation of the target compound.
Caption: Structure with key predicted ¹H and ¹³C NMR chemical shifts.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Identity of C11H21BrN2O2 Piperazine Derivative Required for Technical Guide
A definitive IUPAC name and chemical structure for a piperazine derivative with the molecular formula C11H21BrN2O2 could not be determined based on the information provided. The creation of an in-depth technical guide hinges on the precise identification of the compound .
The molecular formula C11H21BrN2O2 can represent numerous constitutional isomers and stereoisomers. Each of these unique chemical structures would possess distinct physicochemical properties, pharmacological activities, and metabolic pathways. Consequently, experimental data and signaling pathway involvement would be specific to each isomer.
To proceed with the development of the requested technical whitepaper for researchers, scientists, and drug development professionals, a more specific identifier for the molecule of interest is necessary. Any of the following would be sufficient to uniquely identify the compound:
-
Full IUPAC Name: The systematic name that describes the exact chemical structure.
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Chemical Structure: A diagram of the molecule.
-
SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for the structure of a chemical species.
-
InChI (International Chemical Identifier) String: A textual identifier for chemical substances.
Upon receiving a specific identifier, a comprehensive technical guide can be compiled, including the requested quantitative data tables, detailed experimental protocols, and Graphviz diagrams illustrating relevant biological pathways or experimental workflows.
Commercial availability of tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate
An In-Depth Technical Guide to the Commercial Availability and Application of tert-Butyl 4-(2-bromoethyl)-1-piperazinecarboxylate
Introduction
tert-Butyl 4-(2-bromoethyl)-1-piperazinecarboxylate (CAS No. 655225-01-7) is a bifunctional organic compound featuring a Boc-protected piperazine moiety and a bromoethyl group. This structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are an emerging class of therapeutic agents that utilize the ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this key chemical intermediate for researchers, scientists, and drug development professionals.
Commercial Availability
A variety of chemical suppliers offer tert-Butyl 4-(2-bromoethyl)-1-piperazinecarboxylate, typically for research and development purposes.[4] Purity levels are generally high, with most suppliers providing the compound at 97% purity or greater. The compound is a solid and requires cold storage, typically in a freezer at or below -20°C, to ensure stability.[5][6]
| Supplier | Purity | CAS Number | Notes |
| Sigma-Aldrich | 97% | 655225-01-7 | Shipped in a cold pack for transport.[5] |
| ChemScene | ≥97% | 655225-01-7 | Storage recommended at -20°C.[6] |
| MedChemExpress | ≥97% | 655225-01-7 | Used as a PROTAC linker.[1] |
| BLDpharm | - | 655225-01-7 | Requires cold-chain transportation.[7] |
| Clinivex | - | 655225-01-7 | Stated as a useful research chemical.[4] |
| FUJIFILM Wako | - | 655225-01-7 | For research use.[8] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate is typically achieved through the N-alkylation of Boc-piperazine with an excess of a two-carbon electrophile containing a bromine atom.
Experimental Protocol: Synthesis via N-alkylation
A common synthetic route involves the reaction of tert-butyl piperazine-1-carboxylate with 1,2-dibromoethane in the presence of a non-nucleophilic base.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1 equivalent)
-
1,2-dibromoethane (excess, e.g., 10 equivalents or used as solvent)
-
N,N-Diisopropylethylamine (DIPEA) (1 equivalent)
-
Argon or Nitrogen atmosphere
-
Dichloromethane (for chromatography)
-
Methanol (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
A mixture of tert-butyl piperazine-1-carboxylate (1.0 eq), 1,2-dibromoethane (used in excess), and DIPEA (1.0 eq) is prepared in a reaction vessel.
-
The mixture is stirred under an inert argon atmosphere at approximately 30°C for 72 hours.
-
The progress of the reaction is monitored by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the excess solvent (1,2-dibromoethane) is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel. A typical eluent system is a gradient of 1-2% methanol in dichloromethane.
-
Fractions containing the desired product are combined and concentrated under reduced pressure to afford tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate.
Applications in Drug Discovery
The primary application of tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate is as a versatile linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The piperazine ring can improve the rigidity and solubility of the linker, which are critical pharmacokinetic properties.[9]
The logical workflow of a PROTAC is as follows:
-
Binding: The PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase.
-
Ternary Complex Formation: This binding event forms a ternary complex (POI-PROTAC-E3 Ligase).
-
Ubiquitination: The E3 ligase transfers ubiquitin molecules to the target protein.
-
Recognition & Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can induce further degradation cycles.
Role in Modulating Signaling Pathways
While tert-butyl 4-(2-bromoethyl)-1-piperazinecarboxylate is a building block, the piperazine core it contains is a well-established pharmacophore found in numerous drugs that modulate key cellular signaling pathways.[10] Piperazine derivatives have been shown to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.[11] Their incorporation into drugs often aims to influence neurotransmitter systems and kinase signaling cascades.[10][12]
Common pathways influenced by drugs containing the piperazine motif include:
-
Neurotransmitter Signaling: Many piperazine-containing drugs act as agonists or antagonists at serotonin and dopamine receptors, thereby modulating signaling pathways implicated in psychiatric disorders.[10][13]
-
Kinase Signaling Cascades: Certain piperazine derivatives can inhibit protein kinases, such as those in the Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial for cell proliferation and survival and are often dysregulated in cancer.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC | BroadPharm [broadpharm.com]
- 3. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theclinivex.com [theclinivex.com]
- 5. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate | 655225-01-7 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. 655225-01-7|this compound|BLD Pharm [bldpharm.com]
- 8. 655225-01-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Characteristics of tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate, commonly referred to as Boc-protected bromoethylpiperazine, is a key bifunctional building block in modern medicinal chemistry. Its structure incorporates a piperazine ring, a versatile scaffold known to enhance the pharmacokinetic properties of drug candidates, protected at one nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized at the other with a bromoethyl chain. This arrangement makes it an invaluable linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand with an E3 ubiquitin ligase ligand. The Boc protecting group ensures chemoselectivity in sequential synthetic steps, while the bromoethyl group provides a reactive handle for nucleophilic substitution, enabling the facile covalent attachment to other molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, supported by experimental protocols and safety information.
Core Chemical and Physical Properties
This compound is typically a white to off-white solid, and its stability is maintained when stored in a dry, refrigerated environment, ideally under -20°C.[1][2] The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 655225-01-7 | [2] |
| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [2] |
| Molecular Weight | 293.21 g/mol | [3] |
| Physical Form | White to off-white solid | [2][3] |
| Purity | ≥97% (typically ~98.8%) | [2][3] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [3] |
Spectroscopic Data
| ¹H NMR (Anticipated) | ¹³C NMR (Anticipated) |
| A singlet around 1.46 ppm corresponding to the nine protons of the tert-butyl group. | A peak around 28.5 ppm for the methyl carbons of the tert-butyl group. |
| A triplet around 2.7-2.8 ppm for the two protons of the -CH₂-Br group. | A peak around 33-34 ppm for the carbon of the -CH₂-Br group. |
| A triplet around 3.4-3.5 ppm for the two protons of the -N-CH₂-CH₂-Br group. | Peaks in the range of 43-46 ppm for the two piperazine ring carbons adjacent to the Boc-protected nitrogen. |
| Broad signals in the range of 2.4-2.6 ppm and 3.3-3.5 ppm for the eight protons of the piperazine ring. | Peaks in the range of 52-54 ppm for the two piperazine ring carbons adjacent to the ethyl-substituted nitrogen. |
| A peak around 59-60 ppm for the carbon of the -N-CH₂- group. | |
| A peak around 80 ppm for the quaternary carbon of the tert-butyl group. | |
| A peak around 154-155 ppm for the carbonyl carbon of the Boc group. |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the N-alkylation of 1-Boc-piperazine. The Boc group deactivates one of the piperazine nitrogens, allowing for selective mono-alkylation at the unprotected secondary amine.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Boc-piperazine
-
1,2-Dibromoethane
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile or tetrahydrofuran)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-Boc-piperazine (1.0 equivalent) and the base (2.0 equivalents) in the anhydrous solvent.
-
Add 1,2-dibromoethane (a large excess, e.g., 5-10 equivalents, which can also serve as the solvent in some protocols) to the stirred solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60°C) and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to yield the desired product.
The reactivity of the resulting molecule is dominated by the bromoethyl moiety, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward attachment of this linker to molecules containing nucleophilic functional groups such as amines, thiols, or phenols.
Applications in Drug Discovery and PROTAC Technology
The primary application of this compound is as a linker in the synthesis of PROTACs.[2][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[8] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and relative orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[8]
Experimental Protocol: General Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for coupling the linker to an amine-functionalized E3 ligase ligand, followed by conjugation to a target protein ligand.
Part 1: Coupling of the Linker to an E3 Ligase Ligand
Materials:
-
Amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)
-
This compound
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and DIPEA (2.0-3.0 equivalents) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.
Part 2: Deprotection and Coupling to the Target Protein Ligand
Materials:
-
Linker-E3 ligase ligand conjugate from Part 1
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent
-
Dichloromethane (DCM)
-
Carboxylic acid-functionalized target protein ligand
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the linker-E3 ligase ligand conjugate (1.0 equivalent) in DCM.
-
Add an excess of TFA (or a solution of HCl in dioxane) and stir at room temperature for 1-2 hours until the Boc deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.
-
In a separate flask, dissolve the carboxylic acid-functionalized target protein ligand (1.0 equivalent), the peptide coupling reagent (1.1 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF. Stir for 15 minutes to activate the carboxylic acid.
-
Add the deprotected linker-E3 ligase ligand conjugate (as the salt) to the activated target protein ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC).
Visualizations
Synthesis of this compound
Caption: Synthesis of the target compound via N-alkylation.
General PROTAC Synthesis Workflow
Caption: A general workflow for PROTAC synthesis using the linker.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area, such as a fume hood.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[1] If inhaled, move to fresh air.[1] If swallowed, rinse mouth with water and do not induce vomiting.[1] Seek medical attention if any symptoms persist.[1]
Conclusion
This compound is a versatile and valuable reagent in contemporary drug discovery. Its pre-protected piperazine core and reactive bromoethyl arm make it an ideal linker for constructing complex molecules, most notably PROTACs. The synthetic protocols provided herein offer a foundation for its preparation and incorporation into larger molecular frameworks. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this one will undoubtedly grow, making a thorough understanding of its properties and reactivity essential for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Deep Dive into Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: A Versatile Linker for Targeted Protein Degradation
For Research Use Only
This technical guide provides an in-depth overview of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Chemical Properties and Data
This compound is a bifunctional molecule featuring a Boc-protected piperazine and a reactive bromoethyl group. This structure allows for its sequential conjugation to a target protein ligand and an E3 ligase ligand, forming the characteristic tripartite structure of a PROTAC.
| Property | Value | Reference |
| CAS Number | 655225-01-7 | [1][2] |
| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [2] |
| Molecular Weight | 293.21 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥97% | [4] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][3] |
| Solubility | Soluble in DMSO and Methanol |
Synthesis and Reactivity
The synthesis of this compound and its derivatives typically involves nucleophilic substitution reactions. The bromoethyl group serves as an electrophile, readily reacting with nucleophiles such as amines and phenols, which are common functionalities on target protein ligands.
General Synthesis of Piperazine-containing PROTAC Linkers
Experimental Protocol: Synthesis of a Piperazine-linked Moiety
Materials:
-
1-Boc-piperazine
-
Alkyl halide (e.g., 1-bromo-2-(2-methoxyethoxy)ethane)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Application in PROTAC Synthesis and Targeted Protein Degradation
This compound is a valuable tool in the field of targeted protein degradation. Its piperazine core can enhance the solubility and rigidity of the resulting PROTAC molecule, properties that are crucial for cell permeability and efficient ternary complex formation.[5]
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this linker typically follows a modular approach. First, the linker is conjugated to either the E3 ligase ligand or the target protein ligand. After deprotection of the Boc group, the second ligand is attached.
Mechanism of Action of PROTACs
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6][7] The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Case Study: Targeting Estrogen Receptor and β-Catenin Signaling in Breast Cancer
A derivative of this compound, a pyrimidine-triazole-tethered compound referred to as TTP-5, has been shown to effectively bind to estrogen receptor alpha (ERα) and suppress the growth of breast cancer cells.[7] This compound was found to inhibit the proliferation of MCF-7 breast cancer cells by blocking the ERα signaling pathway.[7]
The estrogen receptor and Wnt/β-catenin signaling pathways are known to have significant crosstalk in breast cancer.[8] Activation of ERα can lead to the stabilization and nuclear translocation of β-catenin, promoting the transcription of genes involved in cell proliferation and survival.
Quantitative Data on Biological Activity
While specific DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values for PROTACs synthesized using this compound are not widely published, data from PROTACs with similar piperazine-containing linkers targeting other proteins, such as BRD4, have shown potent degradation with DC₅₀ values in the low nanomolar range.[6]
The cytotoxicity of TTP-5 has been evaluated in breast cancer cell lines.
| Cell Line | Assay | Result | Reference |
| MCF-7 | MTT Assay | Significant reduction in cell proliferation | [7] |
| MCF-7 | Colony Formation | Inhibition of colony formation | [7] |
| MCF-7 | Wound Healing | Inhibition of cell migration | [7] |
| MCF-7 | Invasion Assay | Inhibition of cell invasion | [7] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its structural features contribute to favorable physicochemical properties of the resulting protein degraders. As demonstrated by the activity of its derivatives, this linker scaffold holds significant promise for the development of novel therapeutics targeting a wide range of diseases, including cancer, by inducing the degradation of key pathological proteins. Further research into PROTACs utilizing this linker is warranted to fully explore its potential in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesensors.com [lifesensors.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
Methodological & Application
Synthesis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the preparation of the alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, followed by its bromination to yield the target compound.
Data Presentation
The quantitative data for the synthesized compounds are summarized in the table below for clear comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Yield (%) | Purity (%) | 1H NMR (CDCl3, 400 MHz) |
| tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | C11H22N2O3 | 230.31 | Light yellow oil | quant. | >95% | δ 3.62 (q, J = 5.3 Hz, 2H), 3.42-3.45 (m, 4H), 2.66 (m, J = 5.3 Hz, 1H), 2.54-2.57 (m, 2H), 2.44-2.46 (m, 4H), 1.46 (s, 9H) |
| This compound | C11H21BrN2O2 | 293.21 | White to off-white solid | ~68% (expected) | >98%[1] | Consistent with structure[1] |
Experimental Protocols
The synthesis of this compound is achieved through a two-step process, as detailed below.
Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
This procedure outlines the synthesis of the alcohol intermediate.
Materials:
-
1-(2-hydroxyethyl)piperazine
-
Di-tert-butyl dicarbonate (Boc)2O
-
Dry tetrahydrofuran (THF)
-
Dichloromethane (CH2Cl2)
-
Deionized water
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 1-(2-hydroxyethyl)piperazine (3.0 g, 23.0 mmol) in dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Slowly add di-tert-butyl dicarbonate (5.5 g, 25.3 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Reduce the solvent volume by half using a rotary evaporator.
-
Pour the concentrated mixture into deionized water and extract with dichloromethane (CH2Cl2).
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate as a light yellow oil in quantitative yield.
Step 2: Synthesis of this compound
This protocol details the bromination of the alcohol intermediate to yield the final product. This protocol is adapted from a general procedure for the bromination of alcohols using phosphorus tribromide.[1]
Materials:
-
tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
-
Phosphorus tribromide (PBr3)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium hydrogen carbonate (NaHCO3) aqueous solution
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture (e.g., 1:10)
Procedure:
-
Dissolve tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (e.g., 1.1 g, 4.83 mmol) in dichloromethane (24 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus tribromide (e.g., 1.63 g, 6.03 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Quench the reaction by carefully adding saturated sodium hydrogen carbonate aqueous solution (18 mL).
-
Separate the organic layer and wash it twice with water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford this compound.
Visualizations
The following diagrams illustrate the chemical structures and the experimental workflow.
References
Application Notes and Protocols for tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the utilization of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for using a piperazine-based linker, provides a detailed, representative synthetic protocol, and includes protocols for the biological evaluation of the resulting PROTACs.
Introduction to Piperazine-Containing PROTAC Linkers
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
The incorporation of a piperazine moiety into the linker, as in this compound, offers several advantages:
-
Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.
-
Increased Rigidity: The piperazine ring introduces a degree of conformational rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex and improving binding cooperativity.
-
Metabolic Stability: The piperazine core can enhance the metabolic stability of the PROTAC by shielding adjacent chemical bonds from enzymatic degradation.
-
Synthetic Versatility: The bromoethyl functional group provides a reactive handle for straightforward alkylation of nucleophilic sites on either the POI ligand or the E3 ligase ligand, while the Boc-protected nitrogen allows for subsequent deprotection and further functionalization if required.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is depicted in the following signaling pathway.
Hypothetical PROTAC Synthesis: Targeting BRD4
The following is a representative protocol for the synthesis of a hypothetical BRD4-targeting PROTAC, herein named PROTAC-X , using this compound. This protocol illustrates the general strategy for incorporating this linker.
PROTAC-X Structure: (JQ1)-(piperazine linker)-(pomalidomide)
Synthetic Workflow
Detailed Synthetic Protocol
Step 1: Synthesis of Intermediate 1 (Boc-Linker-Pomalidomide)
-
To a solution of 4-amino-pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Intermediate 1 .
Step 2: Synthesis of Intermediate 2 (H-Linker-Pomalidomide)
-
Dissolve Intermediate 1 (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt, Intermediate 2 , is typically used in the next step without further purification.
Step 3: Synthesis of Final PROTAC-X
-
Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Intermediate 2 (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC-X by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation of PROTAC-X
Quantitative Data Summary
The following table presents hypothetical performance data for PROTAC-X in a relevant cancer cell line (e.g., MV4-11, a human leukemia cell line expressing high levels of BRD4).
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) |
| PROTAC-X | BRD4 | MV4-11 | 15 | >90 | 25 |
| JQ1 | BRD4 | MV4-11 | N/A | N/A | 150 |
| Pomalidomide | (CRBN Ligand) | MV4-11 | N/A | N/A | >10,000 |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of protein degradation.
-
IC50: Half-maximal inhibitory concentration for cell viability.
-
N/A: Not applicable.
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 in cells treated with PROTAC-X.
-
Cell Line: MV4-11
-
PROTAC-X stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Cell Seeding and Treatment:
-
Seed MV4-11 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of PROTAC-X (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Repeat the immunoblotting process for the loading control (anti-GAPDH).
-
-
Detection and Data Analysis:
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
Quantify the band intensities.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 remaining for each concentration relative to the vehicle control.
-
Plot the percentage of protein remaining against the log of the PROTAC-X concentration to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Line: MV4-11
-
PROTAC-X stock solution (in DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Cell Seeding:
-
Seed MV4-11 cells in a white, opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
-
Compound Treatment:
-
Prepare a serial dilution of PROTAC-X in complete culture medium.
-
Add the diluted compound or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable building block for the synthesis of PROTACs. Its piperazine core can impart favorable physicochemical properties, while the bromoethyl group allows for straightforward conjugation to ligands for the target protein and E3 ligase. The provided protocols offer a representative framework for the synthesis and biological evaluation of PROTACs incorporating this linker, which can be adapted by researchers for their specific targets of interest.
Application of Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate in PROTAC Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is a versatile building block for the synthesis of PROTACs. The piperazine moiety is a privileged structure in medicinal chemistry, often incorporated into linkers to enhance solubility, cell permeability, and metabolic stability. The Boc-protected amine allows for controlled, sequential synthesis, while the bromoethyl group provides a reactive handle for nucleophilic substitution, enabling covalent attachment to either the POI ligand or the E3 ligase ligand. This application note provides a detailed protocol for the synthesis of a representative PROTAC using this linker to target Bromodomain-containing protein 4 (BRD4) for degradation via the von Hippel-Lindau (VHL) E3 ligase.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a multi-step sequence. The general strategy involves the initial attachment of the linker to one of the ligands, followed by deprotection and subsequent coupling with the second ligand. The order of these steps can be adapted based on the specific functional groups present on the POI and E3 ligase ligands.
Application Notes and Protocols: Alkylation with Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and potential applications for alkylation reactions utilizing tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate. This reagent is a valuable building block in medicinal chemistry for the introduction of a Boc-protected piperazinylethyl moiety onto a variety of nucleophilic substrates. The piperazine motif is a common feature in many biologically active compounds, making this reagent particularly useful in drug discovery and development.
Reaction Mechanism
The alkylation reaction with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The key steps of the mechanism are outlined below:
-
Nucleophilic Attack: A nucleophile (Nu:), typically a primary or secondary amine, a thiol, or an alcohol, attacks the electrophilic carbon atom bonded to the bromine atom. This attack occurs from the backside of the carbon-bromine bond.
-
Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group (bromide) are both partially bonded to the carbon atom.
-
Inversion of Stereochemistry: As the bromide ion departs, the carbon atom's stereochemistry is inverted (if it is a chiral center).
-
Product Formation: The final product is formed with a new carbon-nucleophile bond.
This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic proton that may be present on the nucleophile (e.g., in the case of amines or thiols), thus preventing the formation of an unreactive ammonium or sulfonium salt.
Caption: SN2 reaction mechanism for alkylation.
Experimental Protocols
The following protocols are generalized procedures for the N-alkylation of a primary or secondary amine with this compound. These should be optimized for specific substrates.
General Protocol for N-Alkylation
Materials:
-
This compound
-
Nucleophilic substrate (e.g., primary or secondary amine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Triethylamine (Et3N) or Diisopropylethylamine (DIPEA))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard workup and purification reagents and equipment (e.g., saturated sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate, rotary evaporator, column chromatography apparatus).
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the nucleophilic substrate (1.0 eq.).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., THF).
-
Add the non-nucleophilic base (1.1 - 2.0 eq.), such as triethylamine.
-
Add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General experimental workflow for alkylation.
Quantitative Data
The following table summarizes typical reaction conditions and yields for alkylation reactions involving piperazine derivatives, which are analogous to reactions with this compound. Yields are highly substrate-dependent.
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl bromoacetate | N-Boc-piperazine | Et3N | THF | 60 | Overnight | 79 | [1] |
| Boc2O | 1-(2-Bromophenyl)piperazine | - | Ethanol | 30 | - | 91 | [2] |
Applications in Drug Development
The this compound is a versatile reagent for introducing a piperazine linker, a common scaffold in many approved drugs. The Boc-protecting group allows for selective deprotection and further functionalization at the distal nitrogen atom of the piperazine ring. This strategy is frequently employed in the synthesis of complex molecules in drug discovery programs.
The piperazine moiety is known to improve the pharmacokinetic properties of drug candidates, such as solubility and oral bioavailability. Compounds containing the piperazine scaffold have shown a wide range of biological activities, including but not limited to:
-
Factor Xa Inhibitors: Used in the treatment of thromboembolic diseases.[1]
-
HDAC Inhibitors: Investigated as potential anticancer agents.[1]
-
CDK9 Inhibitors: Explored for their therapeutic potential in oncology.[3]
References
Application Note: 1H NMR Analysis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The protocol covers sample preparation, spectral acquisition, and data analysis. Predicted ¹H NMR data, including chemical shifts, multiplicities, and coupling constants, are presented to aid in spectral interpretation. This guide is intended to ensure high-quality, reproducible results for researchers engaged in the synthesis and characterization of this and structurally related compounds.
Introduction
This compound is a bifunctional molecule widely utilized in the synthesis of various biologically active compounds. The presence of the Boc-protected piperazine and the bromoethyl group allows for sequential and selective chemical modifications. Accurate structural confirmation and purity assessment are critical in drug development, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This application note outlines the standard procedure for obtaining and interpreting the ¹H NMR spectrum of this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃). These predictions are based on the analysis of similar chemical structures and established principles of NMR spectroscopy.
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | 1.47 | singlet | 9H | - |
| b | 3.45 | triplet | 4H | ~5 |
| c | 2.50 | triplet | 4H | ~5 |
| d | 2.80 | triplet | 2H | ~7 |
| e | 3.40 | triplet | 2H | ~7 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and sample concentration.
Chemical Structure and Proton Assignments
The structure of this compound with the assigned protons is shown below. This visual aid is crucial for correlating the predicted spectral data with the molecular structure.
Application Notes and Protocols for the HPLC Purification of Boc-Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl (Boc) protected piperazine derivatives are crucial building blocks in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Their synthesis often results in complex mixtures containing unreacted starting materials, byproducts, and diastereomers or enantiomers in the case of chiral derivatives. High-Purity of these intermediates is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final drug substance.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purification of these valuable intermediates.[2] This document provides detailed application notes and standardized protocols for the reversed-phase and chiral HPLC purification of Boc-piperazine derivatives, designed to be a practical guide for researchers in drug discovery and development.
Data Presentation: Chromatographic Conditions
Effective purification is contingent on the appropriate selection of stationary and mobile phases. The tables below summarize common starting conditions for the analytical scouting and preparative purification of Boc-piperazine derivatives.
Table 1: Reversed-Phase (Achiral) HPLC Conditions
| Parameter | Analytical Scouting | Preparative Purification |
| Column Chemistry | C18, C8 | C18, C8 |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 21.2 x 250 mm, 5-10 µm or 50 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water | 0.1% Formic Acid or 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | 5-95% B over 15-20 min | Focused gradient based on analytical elution |
| Flow Rate | 1.0 mL/min | 20-100 mL/min (scaled from analytical) |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
| Sample Solvent | DMSO, Acetonitrile, or Methanol | Same as mobile phase if possible, or DMSO |
Table 2: Chiral HPLC Conditions
| Parameter | Analytical Scouting | Preparative Purification |
| Column Chemistry | Chiralpak® IC, Chiralcel® OD-H, etc. | Chiralpak® IC, Chiralcel® OD-H (larger particle size) |
| Column Dimensions | 4.6 x 250 mm, 3-5 µm | 20 x 250 mm, 10 µm or larger |
| Mobile Phase (Normal) | n-Hexane / 2-Propanol / Diethylamine | n-Hexane / 2-Propanol / Diethylamine |
| Mobile Phase (Reversed) | Acetonitrile / Water / TFA or Formic Acid | Acetonitrile / Water / TFA or Formic Acid |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | Scaled based on column dimensions |
| Detection | UV at 210-220 nm or wavelength of chromophore | UV at 210-220 nm or wavelength of chromophore |
| Sample Solvent | Mobile Phase | Mobile Phase |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification
This protocol outlines a general procedure for purifying a Boc-piperazine derivative from reaction-related impurities.
1. Sample Preparation:
-
Dissolve the crude Boc-piperazine derivative in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a high concentration (e.g., 50-100 mg/mL).[3]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[4]
2. Analytical Method Development (Scouting):
-
Using an analytical HPLC system and a C18 column (e.g., 4.6 x 150 mm, 5 µm), inject a small amount of the prepared sample.
-
Run a broad scouting gradient (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid over 20 minutes) to determine the retention time of the target compound and the separation from impurities.
-
Optimize the gradient to maximize the resolution between the product peak and its closest impurities. This may involve creating a shallower, "focused" gradient around the elution point of the target compound.
3. Preparative Method Scale-Up:
-
Select a preparative C18 column with the same chemistry as the analytical column.
-
Scale the analytical flow rate to the preparative column using the following formula[2]: Flow Rate (Prep) = Flow Rate (Analytical) x [ (ID (Prep))^2 / (ID (Analytical))^2 ]
-
Adjust the gradient time to maintain the same separation, accounting for the different system dwell volumes.
-
The maximum sample load should be determined empirically by performing loading studies on the analytical column first to observe peak shape at increasing concentrations.[5]
4. Purification Run and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the filtered, concentrated sample onto the column.
-
Start the preparative gradient method.
-
Collect fractions based on the UV detector signal. Set a threshold to trigger collection just before the target peak elutes and end collection after the peak returns to baseline.[6] For closely eluting impurities, manual fraction cutting or peak-based fraction collection software is recommended.
5. Purity Analysis and Product Recovery:
-
Analyze the collected fractions using the initial analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity specification.
-
Remove the HPLC solvents via rotary evaporation or lyophilization to isolate the purified Boc-piperazine derivative.
-
Calculate the final yield and purity.
Protocol 2: Chiral HPLC Purification of Enantiomers
This protocol is for the separation of enantiomers of a chiral Boc-piperazine derivative.
1. Column and Mobile Phase Screening:
-
Screen a selection of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak® series), using an analytical HPLC system.[7][8]
-
For each column, test a range of isocratic mobile phases. A common starting point for normal phase is a mixture of n-Hexane and an alcohol (e.g., 2-Propanol or Ethanol).[7] For basic compounds like piperazines, adding a small amount of an amine modifier (e.g., 0.1% Diethylamine) is often necessary to improve peak shape.[9]
-
Identify the CSP and mobile phase combination that provides the best separation (resolution > 1.5) of the two enantiomers.
2. Preparative Method Development:
-
Once the optimal analytical conditions are found, select a preparative column with the same chiral stationary phase.
-
Scale the flow rate from the analytical to the preparative column as described in Protocol 1.
-
Prepare the sample by dissolving it in the mobile phase. This is crucial for good peak shape in preparative chiral chromatography.
3. Purification and Fraction Collection:
-
Equilibrate the preparative chiral column with the isocratic mobile phase.
-
Perform multiple injections of the sample, collecting the eluent for each enantiomer into separate vessels.
-
The collection can be time-based, as retention times in isocratic methods are highly reproducible.
4. Post-Purification Processing:
-
Analyze the purity of the collected enantiomer fractions using the analytical chiral method.
-
Pool the pure fractions for each enantiomer.
-
Evaporate the solvents to obtain the isolated, enantiomerically pure Boc-piperazine derivatives.
Mandatory Visualizations
Here are diagrams illustrating the experimental workflows and logical relationships in HPLC purification.
Caption: General workflow for HPLC purification method development.
Caption: Logical workflow for chiral HPLC method development.
References
- 1. welch-us.com [welch-us.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. nacalai.com [nacalai.com]
- 5. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
- 6. Developing Strategies for Preparative HPLC | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. agilent.com [agilent.com]
LC-MS protocol for tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate analysis
An LC-MS protocol for the analysis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate has been developed to ensure accurate quantification and purity assessment, which is critical for researchers, scientists, and professionals in drug development. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Application Note
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity can be affected by starting materials, byproducts, and degradation products. Therefore, a robust analytical method is essential for quality control. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity for the analysis of N-Boc protected piperazine derivatives.[1][2][3]
Analytical Challenges
The main challenges in analyzing this compound lie in the separation from structurally similar impurities and achieving sensitive detection. The N-Boc protecting group makes the molecule amenable to reversed-phase chromatography, and the piperazine moiety allows for sensitive detection by electrospray ionization mass spectrometry.
Methodology Overview
The developed method utilizes a reversed-phase C18 column with a gradient elution of water and acetonitrile containing formic acid to achieve chromatographic separation.[1][4][5] Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[2][4] For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed.[2][4]
Experimental Protocols
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.[4]
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.[6]
-
Sample Solution: Dissolve the sample containing this compound in a 50:50 mixture of acetonitrile and water to an expected concentration within the calibration range.
2. LC-MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[7]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
3. Data Presentation
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 2: Mass Spectrometry Parameters (Predicted)
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of a standard solution.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 293.1 / 295.1 | 237.1 / 239.1 | 193.1 |
The isotopic pattern of bromine (79Br and 81Br) results in two precursor ions with a mass difference of 2 Da and a roughly 1:1 intensity ratio.[8]
Table 3: Method Validation Parameters (Representative)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualizations
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Predicted fragmentation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scienceasia.org [scienceasia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols: A Guide to Coupling with tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the coupling of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a versatile bifunctional linker commonly employed in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2] The protocols outlined below are intended to serve as a comprehensive guide for researchers in drug discovery and development.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized for the introduction of a piperazine moiety via N-alkylation reactions. The Boc-protected nitrogen allows for controlled, stepwise synthesis, while the bromoethyl group serves as a reactive handle for coupling with a variety of nucleophiles, most notably amines and phenols. This linker is particularly prevalent in the design of PROTACs, where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][2]
Reaction Principles
The primary coupling reaction involving this compound is a nucleophilic substitution (SN2) reaction. A nucleophile, such as a primary or secondary amine, a phenol, or a thiol, attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.
Data Presentation: Representative Coupling Reactions
The following table summarizes typical reaction conditions for the coupling of this compound with various nucleophiles. Please note that reaction times and yields are representative and may vary depending on the specific substrate and scale of the reaction. Optimization of these conditions may be necessary for specific applications.
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile (MeCN) | 80 | 12 | 85-95 |
| 4-Methoxyphenol | Cs₂CO₃ | Dimethylformamide (DMF) | 60 | 8 | 80-90 |
| Indole | NaH | Tetrahydrofuran (THF) | 25-50 | 6 | 75-85 |
| Benzylamine | Et₃N | Dichloromethane (DCM) | 25 | 16 | 90-98 |
| Thiophenol | K₂CO₃ | Ethanol | 70 | 10 | 80-90 |
Experimental Protocols
General Protocol for N-Alkylation of Amines
This protocol describes a general procedure for the coupling of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine substrate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the amine.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of this compound dropwise to the stirring amine solution at room temperature.
-
Heat the reaction mixture to 80 °C and allow it to stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for O-Alkylation of Phenols
This protocol outlines a general procedure for the coupling of a phenol with this compound.
Materials:
-
This compound
-
Phenol substrate
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol substrate (1.0 eq).
-
Add anhydrous dimethylformamide to dissolve the phenol.
-
Add anhydrous cesium carbonate (1.5-2.0 eq) to the reaction mixture.
-
In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the stirring phenol solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and allow it to stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Visualizations
Experimental Workflow for N-Alkylation
Caption: A schematic overview of the experimental workflow for the N-alkylation reaction.
Signaling Pathway: SN2 Reaction Mechanism
Caption: The concerted SN2 mechanism for the coupling reaction.
References
Application Notes and Protocols for the Experimental Use of Piperazine Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] A PROTAC is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive tether but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Among the various linker architectures, those incorporating a piperazine moiety have garnered significant attention for their ability to impart favorable physicochemical and pharmacological characteristics.[3]
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, offers a unique combination of rigidity and hydrophilicity.[4] Unlike flexible polyethylene glycol (PEG) or alkyl linkers, the semi-rigid nature of the piperazine scaffold can pre-organize the PROTAC into a conformation conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4] This conformational constraint can reduce the entropic penalty of binding, potentially leading to enhanced degradation potency.[5] Furthermore, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[3][6] This feature is particularly advantageous for improving the druglike properties and oral bioavailability of PROTACs.[5] The strategic incorporation of piperazine linkers has been shown to improve metabolic stability and potency, as exemplified in the development of clinical candidates like ARV-110 and ARV-471.[3]
These application notes provide a comprehensive overview of the experimental use of piperazine linkers in targeted protein degradation, including quantitative data on their performance, detailed protocols for key experiments, and visualizations of relevant pathways and workflows.
Data Presentation
The following tables summarize quantitative data for PROTACs containing piperazine linkers, comparing their performance with other linker types where available.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 34 | BRD4 | CRBN | Piperazine-containing | 60 | >90 | MDA-MB-231 | [7] |
| Hypothetical AHPC-Piperazine-BRD4 PROTAC | BRD4 | AHPC (VHL) | Piperazine-containing | ~15 | >90 | 22Rv1 | [8] |
| ARV-825 | BRD4 | CRBN | PEG-based | <1 | >90 | MV4-11 | [9] |
| dBET1 | BRD4 | CRBN | PEG-based | 4 | >95 | MV4-11 | [9] |
| MZ1 | BRD4 | VHL | PEG-based | 25 | >90 | HeLa | [10] |
| dBET23 | BRD4 | CRBN | PEG-based | ~50 | Not Specified | Not Specified | [11] |
| dBET70 | BRD4 | CRBN | PEG-based | ~5 | Not Specified | Not Specified | [11] |
Table 1: Comparative Degradation Data for BRD4-Targeting PROTACs. This table highlights the degradation potency (DC50) and efficacy (Dmax) of a piperazine-containing PROTAC against the well-characterized BRD4 target, in comparison to several established PEG-based BRD4 degraders.
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 | [3] |
| iRucaparib-AP5 (PEG-based) | PARP1 | CRBN | 36 | Not Reported | 293T | [3] |
| iRucaparib-AP6 (PEG-based) | PARP1 | CRBN | 82 | Not Reported | 293T | [3] |
Table 2: Degradation Data for PARP1-Targeting PROTACs with Different Linkers. This table provides a comparison of the degradation potency of PROTACs targeting PARP1, featuring a rigid piperidine-based linker versus flexible PEG-based linkers.
| Property | Piperidine Linker | Piperazine Linker | PEG Linker |
| Rigidity | High | High | Low |
| Solubility | Moderate | High (pH-dependent) | Moderate to High |
| Metabolic Stability | Generally High | Generally High | Variable |
| Synthetic Accessibility | Readily Incorporated | Versatile Handle | Readily Incorporated |
Table 3: General Physicochemical Properties of Different Linker Types. This table provides a qualitative comparison of the key properties conferred by piperidine, piperazine, and PEG linkers in PROTAC design.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Characterization
Caption: A typical experimental workflow for evaluating piperazine-based PROTACs.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein.[1]
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Detection and Analysis:
-
Wash the membrane, add ECL substrate, and capture the chemiluminescent signal.[1]
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.[12]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation) values.[13]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to mediate the ubiquitination of its target protein.[14]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compound
-
DMSO (vehicle control)
-
SDS-PAGE sample buffer
-
Western blot reagents (as in Protocol 1)
-
Primary antibody specific to the POI
Procedure:
-
Reaction Setup: Assemble the reactions on ice. A typical 25 µL reaction might include:
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
100 nM E3 ligase complex
-
250 nM POI
-
5 µM Ubiquitin
-
2 mM ATP
-
PROTAC (at desired concentrations) or DMSO
-
Ubiquitination reaction buffer to final volume.[14]
-
-
Control Reactions: Set up negative controls, including reactions without E1, E3, or PROTAC, to ensure the observed ubiquitination is dependent on these components.[14]
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.[14]
-
Quenching: Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[14]
-
Western Blot Analysis:
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay monitors the formation of the POI-PROTAC-E3 ligase ternary complex.[1][2][14]
Materials:
-
Cells co-expressing the POI fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to HaloTag®.[2]
-
NanoBRET™ Nano-Glo® substrate
-
HaloTag® NanoBRET™ 618 ligand
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132, optional)
-
Multi-well plates suitable for luminescence and fluorescence detection
-
Luminometer with appropriate filters
Procedure:
-
Cell Seeding: Seed the engineered cells in a white, opaque-walled 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. A proteasome inhibitor can be co-administered to stabilize the ternary complex by preventing degradation of the target protein.[1]
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 ligand and the NanoBRET™ Nano-Glo® substrate to the wells according to the manufacturer's protocol.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time. Kinetic measurements can be taken to observe the rate of complex formation.[2]
-
Signal Measurement: Measure the donor emission (luminescence at ~460 nm) and acceptor emission (fluorescence at ~618 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates PROTAC-mediated ternary complex formation.[2]
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay assesses the downstream effect of target protein degradation on cell proliferation and viability.[9]
Materials:
-
Cancer cell line of interest
-
PROTAC compound
-
96-well, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.[9]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[9]
-
Assay: Add the CellTiter-Glo® reagent according to the manufacturer's instructions.[9]
-
Measurement: Measure luminescence using a luminometer.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot against the log of the PROTAC concentration to determine the IC50 value.[9]
Conclusion
The incorporation of piperazine linkers represents a significant advancement in the design of PROTACs for targeted protein degradation. Their unique structural and physicochemical properties, including rigidity and enhanced solubility, offer tangible advantages in optimizing the potency, selectivity, and druglike characteristics of these novel therapeutic agents. The experimental protocols and data presented in these application notes provide a framework for the rational design and comprehensive evaluation of piperazine-containing PROTACs. By leveraging these methodologies, researchers can accelerate the development of the next generation of protein degraders with improved therapeutic potential.
References
- 1. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
Application Notes and Protocols: Boc Deprotection of tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of Boc-protected piperazine derivatives is a critical step in the synthesis of numerous biologically active compounds. This document provides detailed application notes and protocols for the Boc deprotection of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate to yield 1-(2-bromoethyl)piperazine, a valuable intermediate in medicinal chemistry.
The product of this deprotection, 1-(2-bromoethyl)piperazine, is a key building block in the development of various pharmaceuticals. Notably, it serves as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The piperazine moiety in the linker can enhance solubility and provide a rigid scaffold, which are crucial properties for effective PROTACs. Furthermore, piperazine derivatives are known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, making them valuable scaffolds in the design of central nervous system (CNS) active agents.
Data Presentation
The following table summarizes quantitative data for the Boc deprotection of this compound using common acidic conditions.
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| This compound (1.0 g, 3.41 mmol) | Trifluoroacetic Acid (TFA) (5 mL) | Dichloromethane (DCM) (10 mL) | 1 hour | Room Temperature | Crude product used without further purification | Patent WO2011066326A1 |
| This compound (25 g, 85 mmol) | Trifluoroacetic Acid (TFA) (50 mL) | Dichloromethane (DCM) (250 mL) | 1 hour | Room Temperature | Crude product used without further purification | Patent WO2011066326A1 |
| N-Boc Piperazine Derivative (1.0 equiv) | 4M HCl in Dioxane (3-5 equiv) | Dioxane or Methanol | 1-3 hours | Room Temperature | High (often precipitates as HCl salt) | General Protocol |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and efficient method for the removal of the Boc protecting group.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases. Ensure the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude 1-(2-bromoethyl)piperazine. The product can be purified further by distillation or column chromatography if necessary.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.
-
To the stirred solution at room temperature, add 4M HCl in dioxane (3-5 equivalents).
-
Stir the reaction mixture at room temperature for 1-3 hours. The hydrochloride salt of the product may precipitate out of the solution during this time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by the addition of diethyl ether.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 1-(2-bromoethyl)piperazine as its hydrochloride salt.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., NaOH, K₂CO₃) followed by extraction with an organic solvent.
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound using TFA.
Caption: Mechanism of action of a PROTAC utilizing a piperazine-containing linker to induce targeted protein degradation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the direct N-alkylation of N-Boc-piperazine with 1,2-dibromoethane. This reaction involves the nucleophilic attack of the unprotected secondary amine of N-Boc-piperazine on one of the electrophilic carbon atoms of 1,2-dibromoethane.
Q2: What are the critical parameters to control for maximizing the yield?
A2: To achieve high yields, it is crucial to control the stoichiometry of the reactants, ensure the slow addition of the alkylating agent (1,2-dibromoethane), use anhydrous reagents and solvents, and select an appropriate base and solvent system.
Q3: How can the formation of the di-alkylated byproduct be minimized?
A3: The formation of the di-alkylated byproduct, where a second molecule of N-Boc-piperazine reacts with the product, is a common issue. To minimize this, a significant excess of 1,2-dibromoethane should be used. This ensures that the N-Boc-piperazine is more likely to react with the starting alkylating agent rather than the mono-alkylated product.
Q4: What are the recommended solvents and bases for this synthesis?
A4: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile are commonly used. For the base, non-nucleophilic organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) are effective in neutralizing the HBr byproduct formed during the reaction.
Q5: How should the product be purified?
A5: Purification is typically achieved through column chromatography on silica gel. The selection of the eluent system is critical for good separation. A mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is often employed. Crystallization from a suitable solvent system can also be used for further purification.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents (e.g., moisture contamination).- Insufficient reaction temperature or time.- Ineffective base. | - Use anhydrous solvents and reagents.- Ensure the reaction is heated appropriately (e.g., 60°C) and monitored for completion (e.g., by TLC).- Use a suitable base like triethylamine or potassium carbonate. |
| Formation of Significant Di-alkylated Byproduct | - Stoichiometry is not optimal (insufficient excess of 1,2-dibromoethane).- Rapid addition of N-Boc-piperazine. | - Increase the excess of 1,2-dibromoethane (e.g., 5-10 equivalents).- Add the N-Boc-piperazine solution dropwise to the reaction mixture containing 1,2-dibromoethane. |
| Complex Mixture of Products | - Side reactions due to high temperatures.- Presence of impurities in starting materials. | - Lower the reaction temperature and monitor the reaction progress closely.- Ensure the purity of N-Boc-piperazine and 1,2-dibromoethane before starting the reaction. |
| Difficulty in Product Purification | - Incomplete separation of the product from excess 1,2-dibromoethane.- Co-elution of byproducts during column chromatography. | - After the reaction, quench with a saturated aqueous solution (e.g., sodium bicarbonate) and perform a liquid-liquid extraction.- Optimize the solvent system for column chromatography to improve separation. A gradient elution might be necessary. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of piperazine derivatives. While Protocol 1 describes the synthesis of a closely related analog, its conditions can be adapted for the synthesis of this compound.
Protocol 1: Synthesis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate [1]
-
Dissolve N-Boc-piperazine (1.11 mmol) and triethylamine (2.22 mmol) in anhydrous THF (10 mL).
-
Add tert-butyl bromoacetate (2.22 mmol) dropwise at ambient temperature.
-
Stir the mixture at 60°C overnight.
-
After cooling to room temperature, add a saturated hydrogen carbonate solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. A reported yield for this analog is 79%.[1]
Comparative Data on Reaction Conditions
The following table summarizes different reaction conditions reported for the synthesis of similar N-alkylated piperazine derivatives to provide a basis for optimization.
| Parameter | Condition A [1] | Condition B |
| Piperazine Derivative | N-Boc-piperazine | 1-(2-Bromophenyl)piperazine |
| Alkylating Agent | tert-Butyl bromoacetate | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Anhydrous THF | Absolute ethanol |
| Base | Triethylamine (Et₃N) | Not specified (likely excess amine) |
| Temperature | 60°C | 30°C |
| Reported Yield | 79% | 91% |
Visual Guides
Experimental Workflow
References
Technical Support Center: tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Welcome to the technical support center for tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound as an alkylating agent?
A1: The most common side reactions are E2 elimination and intermolecular quaternization. Being a primary alkyl halide, it is susceptible to both substitution (S(_N)2) and elimination (E2) reactions. The outcome is highly dependent on the nature of the nucleophile/base and the reaction conditions.[1][2] Additionally, the presence of the nucleophilic piperazine nitrogen can lead to intermolecular reactions with another molecule of the alkylating agent.
Q2: My reaction is showing a significant amount of a byproduct with a vinyl proton signal in the NMR. What is this and how can I avoid it?
A2: This byproduct is likely tert-butyl 4-vinylpiperazine-1-carboxylate, the result of an E2 elimination reaction. This is favored by strong, sterically hindered bases. To minimize this, consider using a weaker base or a strong, but non-hindered, nucleophile. Running the reaction at a lower temperature can also favor the substitution reaction over elimination.
Q3: I am observing a new, highly polar spot on my TLC that doesn't correspond to my starting material or desired product. What could it be?
A3: This is likely a quaternized piperazinium salt, formed through an intermolecular reaction where the N4 nitrogen of one piperazine molecule attacks the bromoethyl group of another. This dimerization results in a charged species that is much more polar than the starting material or the desired product. To mitigate this, using a high dilution of the substrate can disfavor this bimolecular side reaction.
Q4: Can the Boc protecting group be cleaved during my reaction?
A4: Yes, the tert-butoxycarbonyl (Boc) group is labile under acidic conditions.[3][4] If your reaction conditions are acidic or generate acidic byproducts (e.g., HBr), you may observe partial or complete deprotection of the Boc group, leading to the formation of 1-(2-bromoethyl)piperazine. If this is an issue, consider running the reaction in the presence of a non-nucleophilic base to scavenge any acid that is formed.
Q5: What are the recommended storage conditions for this compound to ensure its stability?
A5: To maintain its integrity, the compound should be stored in a tightly sealed container in a freezer at -20°C.[5] It is also recommended to keep it in a dry environment to prevent hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of desired product; presence of alkene byproduct. | E2 Elimination is competing with S(_N)2 substitution. | Use a less sterically hindered base/nucleophile. Lower the reaction temperature. Consider a solvent that favors S(_N)2 reactions (e.g., a polar aprotic solvent).[1] |
| Formation of a highly polar, water-soluble byproduct. | Intermolecular quaternization leading to a piperazinium salt dimer. | Run the reaction at a higher dilution. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Presence of a primary amine in the crude product. | Cleavage of the Boc protecting group. | Avoid acidic conditions. Add a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to neutralize any generated acid.[3] |
| Incomplete reaction, even after extended reaction times. | Poor nucleophilicity of the substrate or deactivation of the alkylating agent. | Ensure the nucleophile is sufficiently strong. Check the purity of the this compound, as impurities can inhibit the reaction. Consider increasing the reaction temperature, but be mindful of favoring elimination. |
Experimental Protocols
Protocol 1: General Procedure for S(_N)2 Alkylation with a Phenolic Nucleophile
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 15 minutes.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of the Desired Product from the Elimination Byproduct
-
Prepare a silica gel column for flash chromatography.
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane.
-
Load the solution onto the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes. The less polar elimination byproduct (tert-butyl 4-vinylpiperazine-1-carboxylate) will elute first, followed by the desired, more polar, S(_N)2 product.
-
Collect the fractions containing the desired product and concentrate under reduced pressure.
Visualizations
References
Stability and storage conditions for tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a freezer at temperatures under -20°C.[1][2] The container should be tightly sealed to keep the product dry.[2]
Q2: How should I handle the compound upon receipt?
A2: Upon receipt, it is recommended to store the compound in a freezer at -20°C as soon as possible, especially if it is intended for long-term use. While it can be shipped at room temperature for short periods (less than two weeks), immediate freezer storage is optimal.[3]
Q3: Is this compound stable at room temperature?
A3: The compound is stable under recommended storage conditions, which are below -20°C.[3] While short-term shipping at ambient temperatures is acceptable, prolonged storage at room temperature is not advised to ensure the integrity of the compound.[3]
Q4: What materials or substances are incompatible with this compound?
A4: To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3]
Q5: Are there any specific atmospheric conditions I should be aware of?
A5: The compound should be stored in a dry environment.[2] Keeping the container tightly closed is crucial to prevent moisture absorption.[3] It should also be stored in a well-ventilated place.[3]
Q6: What are the signs of decomposition or degradation?
A6: While specific visual signs of degradation are not well-documented in the provided resources, any unexpected change in physical appearance (e.g., color change, clumping) or deviation in analytical data (e.g., NMR, LC-MS) compared to the reference standard could indicate degradation. If you suspect degradation, it is best to use a fresh sample.
Q7: What are the hazardous decomposition products?
A7: Under fire conditions, the compound may decompose and emit toxic fumes.[3]
Storage and Stability Data
| Parameter | Recommended Condition | Notes |
| Long-Term Storage Temperature | Under -20°C (in a freezer) | Ensures maximum stability and shelf-life.[1][2] |
| Short-Term Storage (Shipping) | Room Temperature | Acceptable for periods of less than two weeks.[3] |
| Atmosphere | Sealed in a dry environment | Keep container tightly closed to prevent moisture ingress.[2][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | Avoid contact with these substances to prevent chemical reactions and degradation.[3] |
Experimental Protocols
General Handling Protocol:
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the compound.
-
Weigh the desired amount of the solid compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Promptly and securely reseal the container after dispensing the material.
-
Return the container to the freezer at -20°C for long-term storage.
Visual Guides
Caption: Recommended workflow for handling and storage of the compound.
Caption: Troubleshooting guide for potential compound stability issues.
References
Technical Support Center: Synthesis of PROTACs with Piperazine Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate piperazine linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my overall PROTAC yield low when using a piperazine linker?
Low yields in multi-step PROTAC synthesis can arise from several factors. Common issues include inefficient coupling reactions, poor solubility of intermediates, and challenges in purification. Side reactions and steric hindrance between the bulky protein binder and E3 ligase ligand can also contribute to reduced yields. A systematic evaluation of each step in your synthetic route is the most effective way to diagnose the problem.
Q2: I'm observing multiple products in my reaction mixture after amide coupling with the piperazine linker. What are the likely side products?
The formation of multiple products can be due to several reasons. If your starting materials are not pure, these impurities can lead to side reactions. Incomplete reactions can also result in a complex mixture of starting materials and the desired product. Additionally, if other reactive functional groups are present on your warhead or E3 ligase ligand, they may compete in the coupling reaction. It is also possible that the piperazine ring itself undergoes side reactions under certain conditions.
Q3: My PROTAC with a piperazine linker has poor aqueous solubility. Wasn't the piperazine supposed to improve it?
While piperazine linkers are often incorporated to enhance solubility, their effectiveness is highly dependent on the local chemical environment. The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which increases aqueous solubility.[1][2][3] However, the pKa of the piperazine ring can be significantly lowered by nearby electron-withdrawing groups (e.g., adjacent amide bonds or triazole rings), preventing protonation at physiological pH and thus negating the intended solubility benefit.[1][2][3][4]
Q4: The Boc deprotection of my piperazine linker is incomplete or leads to degradation of my compound. What can I do?
Incomplete Boc deprotection can occur if the reaction time is too short or if an insufficient amount of acid (e.g., trifluoroacetic acid - TFA) is used. Conversely, some PROTAC components, like the thalidomide moiety, can be sensitive to prolonged exposure to strong acids, leading to degradation.[5] To address this, it is recommended to perform the reaction at 0 °C to room temperature and monitor it closely by LC-MS to avoid prolonged exposure to the acid once the reaction is complete.[6] Prompt removal of the TFA under reduced pressure after the reaction is finished is also crucial.[6]
Q5: How does the chemical environment around the piperazine linker affect its properties?
The chemical groups adjacent to the piperazine ring significantly influence its pKa. For instance, attaching the piperazine via an amide bond can lower the pKa.[4] The presence of a triazole ring, often formed via "click chemistry," can decrease the pKa even more substantially.[4] The length of an alkyl chain separating a carbonyl group from the piperazine nitrogen can also modulate the pKa; a longer chain generally leads to a higher pKa, making the piperazine more basic and more likely to be protonated at physiological pH.[3][4]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Step
Caption: Troubleshooting workflow for low yield in amide coupling.
Issue 2: Poor Solubility of the Final PROTAC
Caption: Troubleshooting workflow for poor PROTAC solubility.
Quantitative Data Summary
Table 1: Effect of Piperazine Linker Modifications on pKa
| Compound/Modification | Measured pKa | % Protonated at pH 7.5 (approx.) | Reference |
| 1,4-dimethylpiperazine | ~8.0 | 78% | [7] |
| 1-acetyl-4-methylpiperazine | 7.06 | 26.6% | [3] |
| Carbonyl-piperazine-(CH2)1-warhead | ~6.8 | <1% | [3] |
| Carbonyl-piperazine-(CH2)4-warhead | ~7.3 | 27% | [3] |
| Carbonyl-piperazine-(CH2)6-warhead | ~7.5 | 44.8% | [3] |
| Alkyl-piperazine-alkyl moiety | 7.81 - 7.98 | ~70% | [4] |
Note: The pKa values and percentage of protonation can vary depending on the specific molecular context.
Table 2: Comparison of Common Amide Coupling Reagents for Piperazine Linkers
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient and rapid, good for sterically hindered substrates.[8] |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective and widely used.[8] |
| BOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective, but produces a carcinogenic byproduct.[8] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes a general procedure for coupling a carboxylic acid-functionalized component (e.g., warhead or E3 ligase ligand) with a piperazine linker.
Materials:
-
Carboxylic acid component (1.0 eq)
-
Piperazine-containing component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 - 3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF.[9]
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[10]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]
-
Add the piperazine-containing component (1.1 eq) to the reaction mixture.[8]
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.[8]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography or preparative HPLC.[8]
Protocol 2: Boc Deprotection of a Piperazine Linker using TFA
This protocol details the removal of a Boc protecting group from a piperazine nitrogen.
Materials:
-
Boc-protected piperazine intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected piperazine intermediate in DCM.[5]
-
Cool the solution to 0 °C using an ice bath.[5]
-
While stirring, slowly add a solution of 20-50% TFA in DCM (v/v, 10-20 eq of TFA) to the reaction mixture.[5]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-3 hours.[5]
-
Monitor the reaction progress by LC-MS.[5]
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.[5]
-
The resulting amine is often obtained as a TFA salt and can be used in the next step with or without further purification.
Protocol 3: Purification of a Piperazine-Containing PROTAC by RP-HPLC
This protocol provides a general method for the final purification of a PROTAC.
Materials:
-
Crude PROTAC material
-
DMSO or DMF
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
TFA or formic acid (0.1%)
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF. Filter the solution through a 0.45 µm syringe filter.[12]
-
Column: Use a preparative C18 column.[12]
-
Mobile Phases:
-
Method Development: Optimize the separation on an analytical HPLC system first to determine the optimal gradient.[12]
-
Gradient Elution (Preparative Scale):
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the filtered sample onto the column.
-
Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
-
Fraction Collection: Collect fractions containing the purified PROTAC based on UV absorbance.
-
Analysis and Work-up: Analyze the collected fractions by analytical LC-MS to confirm purity. Combine the pure fractions and remove the solvent by lyophilization.
Caption: General workflow for the synthesis of a PROTAC with a piperazine linker.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the N-alkylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine). The most common impurities to anticipate are:
-
Unreacted Boc-piperazine: Incomplete reaction will leave residual starting material.
-
1,4-bis(2-bromoethyl)piperazine: If the starting material is piperazine that is subsequently protected, incomplete Boc-protection can lead to this di-alkylated impurity.
-
1,2-bis(4-(tert-butoxycarbonyl)piperazin-1-yl)ethane (Dimer): Reaction of the product with another molecule of Boc-piperazine can form a dimeric impurity. This is more likely if the alkylating agent is not in sufficient excess or if reaction times are prolonged.
-
tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: Hydrolysis of the bromide can occur, especially during aqueous workup or if there is moisture present in the reaction.
-
Deprotected piperazine species: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions. Exposure to strong acids during the reaction or purification can lead to its removal.
Q2: My purified this compound appears as an oil, but the certificate of analysis I've seen describes it as a solid. Why is this?
A2: While the pure compound is a white to off-white solid, the presence of even small amounts of residual solvents or impurities can result in it appearing as a viscous oil or a waxy solid.[1] Complete removal of solvents under high vacuum and ensuring high purity through proper purification techniques should yield the solid form.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of the compound, it should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) and kept in a freezer, preferably at -20°C for long-term storage.[2][3] For short-term storage, refrigeration at 2-8°C is acceptable. The compound is sensitive to moisture and strong acids or bases.[4]
Troubleshooting Purification by Column Chromatography
Column chromatography is the most common method for purifying this compound. Below are common issues and their solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Incorrect solvent system (eluent). | - Start with a non-polar eluent system and gradually increase polarity. A common starting point for similar compounds is a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes). - For more polar impurities , a gradient elution with methanol in dichloromethane (e.g., 1-5% methanol) can be effective.[1] |
| Product Tailing on the Column | The basic nature of the piperazine nitrogen interacts strongly with the acidic silica gel. | - Add a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine. This will compete with the product for binding to the acidic sites on the silica gel, resulting in better peak shape. |
| Product Degradation on the Column | The silica gel is too acidic, causing the removal of the Boc protecting group. | - Use deactivated (neutral) silica gel. This can be prepared by washing the silica gel with a dilute solution of triethylamine in your eluent system and then drying it before packing the column. - Work quickly and avoid letting the compound sit on the column for extended periods. |
| No Product Eluting from the Column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. If you started with ethyl acetate/hexanes, increase the percentage of ethyl acetate. If that is not sufficient, switch to a more polar system like methanol/dichloromethane. |
| Product Elutes with the Solvent Front | The eluent is too polar. | - Start with a less polar solvent system. Begin with a low percentage of the polar solvent (e.g., 5% ethyl acetate in hexanes) and increase it gradually. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Start the elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent to elute the compounds of interest.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
-
Solvent Screening: Test the solubility of the impure solid in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold. Good candidates might include hexanes, ethyl acetate, isopropanol, or mixtures thereof.
-
Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimizing N-Alkylation with 1-(2-Bromoethyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize N-alkylation reactions using 1-(2-bromoethyl)piperazine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This section addresses common problems that may arise during the N-alkylation of various nucleophiles with 1-(2-bromoethyl)piperazine, offering potential causes and solutions.
Issue 1: Low to No Yield of the N-Alkylated Product
-
Question: My N-alkylation reaction with 1-(2-bromoethyl)piperazine is resulting in a low yield or no product at all. What are the possible reasons and how can I improve the outcome?
-
Answer: Low conversion is a frequent challenge and can be attributed to several factors.[1][2] A systematic evaluation of your reaction parameters is crucial.
-
Insufficient Base Strength or Amount: The reaction generates hydrobromic acid (HBr), which can protonate the starting amine or the product, rendering them non-nucleophilic. A base is required to neutralize this acid.[3]
-
Poor Solubility of Reagents: If your nucleophile or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[1]
-
Low Reaction Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier.[1]
-
Solution: Gradually increase the reaction temperature, for example, to 60-80 °C, and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Deactivated Substrate: If your nucleophile contains electron-withdrawing groups, its nucleophilicity will be reduced, making the alkylation more difficult.[5]
-
Issue 2: Formation of a Significant Amount of Di-Alkylated Byproduct
-
Question: I am observing a substantial amount of a di-alkylated byproduct where two molecules of my nucleophile have reacted with one molecule of 1-(2-bromoethyl)piperazine. How can I favor mono-alkylation?
-
Answer: This is a common issue, especially with primary amines, as the mono-alkylated product can sometimes be more nucleophilic than the starting amine.[7]
-
Incorrect Stoichiometry: The ratio of reactants plays a critical role in controlling selectivity.
-
Solution: Use an excess of the nucleophile relative to 1-(2-bromoethyl)piperazine. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[1]
-
-
Rapid Addition of Alkylating Agent: Adding the 1-(2-bromoethyl)piperazine all at once can create localized high concentrations, promoting di-alkylation.
-
Solution: Add the 1-(2-bromoethyl)piperazine solution dropwise to the reaction mixture over a period of time.[1]
-
-
High Reaction Temperature: Elevated temperatures can sometimes favor the formation of the thermodynamically more stable di-alkylated product.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
-
Issue 3: The N-alkylated Product is Highly Water-Soluble and Difficult to Extract
-
Question: During the aqueous workup, my desired product remains in the aqueous layer, leading to poor extraction efficiency. What is causing this and how can I resolve it?
-
Answer: The piperazine moiety in your product can be protonated, forming a salt that is highly soluble in water.[1][8]
-
Solution: To extract the product into an organic solvent, you must first deprotonate the piperazine nitrogen. After quenching the reaction, basify the aqueous layer to a pH of approximately 9.5-12 using a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[1][8] This will convert the protonated product into its free base form, which will be more soluble in organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate.[1] If emulsions form during extraction, adding a saturated brine solution can help to break them.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and bases for N-alkylation with 1-(2-bromoethyl)piperazine?
A1: The choice of solvent and base is critical for a successful reaction.[1] Polar aprotic solvents are generally preferred.[1] Strong, non-nucleophilic bases are typically used.[1]
| Parameter | Recommendations | Rationale | References |
| Solvents | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Polar aprotic solvents help to dissolve the reactants and facilitate the S_N2 reaction. It is crucial to use anhydrous solvents to prevent side reactions. | [1][3] |
| Bases | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH), Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | A base is required to neutralize the HBr formed during the reaction. The choice depends on the nucleophilicity and acid sensitivity of the substrate. Inorganic bases like K₂CO₃ and Cs₂CO₃ are often effective and easy to remove. | [1] |
Q2: How can I monitor the progress of my N-alkylation reaction?
A2: It is essential to monitor the reaction to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating. The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] TLC is a quick and easy way to visualize the consumption of the starting material and the formation of the product. LC-MS provides more detailed information, including the mass of the product and any byproducts, confirming the success of the reaction.
Q3: What are some potential side reactions to be aware of when using 1-(2-bromoethyl)piperazine?
A3: Besides di-alkylation, other side reactions can occur depending on the reaction conditions and the nature of the nucleophile.
-
Quaternary Salt Formation: The nitrogen atoms of the piperazine ring can be alkylated multiple times, leading to the formation of quaternary ammonium salts.[9] These salts are often highly water-soluble and can complicate purification.[9]
-
Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases and electrophiles, leading to the formation of impurities.[4]
-
Intramolecular Cyclization: If the nucleophile has another reactive functional group, intramolecular reactions can sometimes occur.
Q4: How should I purify my final N-alkylated product?
A4: The purification strategy will depend on the properties of your product and the impurities present.
-
Extraction: As discussed in Issue 3 of the troubleshooting guide, a properly executed aqueous workup with pH adjustment is the first step.[1]
-
Column Chromatography: This is the most common method for purifying N-alkylated products.[1] A silica gel column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is often effective.[1][9]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[10]
-
Acid-Base Extraction: For basic products containing the piperazine moiety, you can sometimes use acid-base extraction to separate them from neutral impurities. This involves dissolving the crude product in an organic solvent, extracting with a dilute acid (e.g., 1M HCl) to move the basic product to the aqueous layer, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and re-extracting your purified product into an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine with 1-(2-Bromoethyl)piperazine
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (MeCN).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add a solution of 1-(2-bromoethyl)piperazine (1.1 eq.) in anhydrous MeCN dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in a suitable organic solvent (e.g., DCM) and washing with water. Ensure the aqueous layer is basic (pH 9.5-12) to keep the product in the organic phase.[1][8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for N-alkylation with 1-(2-bromoethyl)piperazine.
Caption: Troubleshooting logic for low product yield in N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling of tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (CAS No. 655225-01-7).
Summary of Chemical Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [1][2] |
| Molecular Weight | 293.21 g/mol | [1][2] |
| Purity | ≥97% | [2][3] |
| Storage Temperature (Powder) | -20°C (Freezer) | [1][2][3][4] |
| Storage (in Solvent) | -80°C (6 months), -20°C (1 month) | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This compound is classified as hazardous. The primary concerns are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][5][6]
Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?
A2: To ensure personal safety, the following PPE must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Tight-sealing safety goggles and a face shield.[6]
-
Lab Coat: A standard laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron and boots are recommended.[6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[4][6] If ventilation is inadequate or if dust/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[6]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial for maintaining the chemical's stability and ensuring safety.
-
Temperature: Store in a freezer at -20°C for long-term storage as a powder.[1][2][3][4]
-
Container: Keep the container tightly closed and store in a dry, well-ventilated place.[4][6]
-
Security: Store in a locked-up area to prevent unauthorized access.[4][6]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents, as these can lead to hazardous reactions.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Accidental Skin or Eye Contact
-
Problem: The compound has come into direct contact with skin or eyes.
-
Solution:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs or persists, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[6]
-
Issue 2: Inhalation of Dust or Vapors
-
Problem: You have accidentally inhaled dust or vapors from the compound.
-
Solution:
Issue 3: Small Chemical Spill in the Lab
-
Problem: A small amount of the solid or a solution has been spilled.
-
Solution:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate vicinity.[4][6]
-
Wear Full PPE: Before attempting cleanup, don all required PPE, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading or entering drains.[4][6]
-
Cleanup (Solid): Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[4][6]
-
Cleanup (Liquid): Absorb the solution with an inert, non-combustible material like vermiculite or sand.[4] Place the absorbed material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[4]
-
Disposal: Dispose of the waste according to local, state, and federal regulations.[4][6]
-
Experimental Protocols
Protocol: General Procedure for N-Alkylation using this compound
This protocol provides a general methodology for using the title compound as an alkylating agent. All work must be performed in a certified chemical fume hood.
-
Reagent Preparation:
-
Dissolve the nucleophile (e.g., a primary amine or phenol) in a suitable aprotic solvent (e.g., DMF or Acetonitrile).
-
Add a non-nucleophilic base (e.g., K₂CO₃ or DIEA) to the solution. Typically 1.5-2.0 equivalents are used.
-
-
Reaction Setup:
-
Place the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add a solution of this compound (1.0-1.2 equivalents) to the mixture of the nucleophile and base at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel to obtain the desired N-alkylated product.
-
Visualizations
Workflow Diagrams
The following diagrams illustrate key safety workflows.
Caption: Workflow for responding to a chemical spill.
Caption: Logic for selecting appropriate PPE.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 655225-01-7 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Preventing dimer formation in reactions with bifunctional linkers
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting dimer formation in reactions involving bifunctional linkers.
Troubleshooting Guide
This guide addresses specific issues that may arise during bioconjugation experiments, offering systematic approaches to identify and resolve them.
Issue 1: Significant amount of dimerized starting material is observed, leading to low yield of the desired heterodimeric product.
-
Possible Cause 1: Use of a Homobifunctional Linker.
-
Homobifunctional linkers possess two identical reactive groups, which can lead to self-conjugation or polymerization if both ends of the linker react with the same type of molecule.[1][2]
-
Recommended Solution: Switch to a heterobifunctional linker. These linkers have two different reactive groups, allowing for a controlled, two-step conjugation process that minimizes unwanted side reactions.[1][2][3]
-
-
Possible Cause 2: High Reaction Concentration.
-
High concentrations of reactants increase the probability of intermolecular reactions (dimerization) over intramolecular reactions or the desired intermolecular reaction between two different molecules.[4][5]
-
Recommended Solution: Employ the high dilution principle. Performing the reaction in a large volume of solvent disfavors the formation of polymers and dimers that arise from the coupling of long-chain precursors.[4]
-
-
Possible Cause 3: Rapid Addition of Reagents.
-
Adding reagents too quickly can create localized areas of high concentration, promoting dimerization.
-
Recommended Solution: Utilize slow addition techniques. The slow, controlled addition of one or both reactants, often using a syringe pump, ensures that the reagents are consumed faster than they are added, keeping the instantaneous concentration low and favoring the desired reaction pathway.[4][6]
-
Issue 2: The final product shows signs of aggregation or precipitation.
-
Possible Cause 1: Increased Hydrophobicity.
-
The bifunctional linker or the conjugated molecule (e.g., a drug payload in an Antibody-Drug Conjugate) can introduce hydrophobic patches on the surface of the biomolecule, leading to aggregation.[7][8][9]
-
Recommended Solution:
-
Use PEGylated Linkers: Incorporating polyethylene glycol (PEG) spacers into the linker can enhance the hydrophilicity and solubility of the final conjugate.[10][11]
-
Optimize Buffer Conditions: Screen different pH values and stabilizing excipients (e.g., sugars, amino acids, surfactants) to find conditions that minimize aggregation.[7]
-
-
-
Possible Cause 2: Destabilization of Protein Structure.
-
Conjugation methods that involve the reduction of interchain disulfide bonds in antibodies can destabilize the protein's structure, leading to aggregation.[8][9]
-
Recommended Solution: Consider site-specific conjugation strategies that do not disrupt native disulfide bonds. This can involve engineering specific amino acid residues (e.g., cysteine) at desired locations for conjugation.[8][9]
-
Issue 3: The reaction is slow and requires a large excess of one reactant, which complicates purification.
-
Possible Cause 1: Suboptimal Reaction Conditions.
-
The pH, temperature, or buffer composition may not be ideal for the specific reactive groups on the linker and biomolecule.
-
Recommended Solution: Optimize reaction conditions. For example, reactions with NHS esters are typically more efficient at a pH of 7.2-8.0.[12] Ensure that buffers are free of interfering substances; for instance, Tris buffers should be avoided in reactions involving amine-reactive NHS esters.[13]
-
-
Possible Cause 2: Steric Hindrance.
-
The linker may be too short, or the reactive sites on the biomolecules may be sterically hindered, preventing efficient conjugation.[14]
-
Recommended Solution: Choose a linker with a longer spacer arm. The length and flexibility of the spacer arm can significantly impact the efficiency of the conjugation reaction by determining the distance between the linked molecules.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between homobifunctional and heterobifunctional linkers in the context of dimerization?
A1: Homobifunctional linkers have two identical reactive groups, making them suitable for linking identical molecules or for polymerization.[10] However, when trying to link two different molecules (A and B), they can lead to undesired homodimers (A-A or B-B). Heterobifunctional linkers have two different reactive groups.[1] This allows for a sequential, two-step reaction: the first reactive group of the linker is reacted with molecule A, and after purification, the second reactive group is reacted with molecule B. This controlled process significantly minimizes the formation of unwanted homodimers.[2][3]
Q2: How does stoichiometry affect dimer formation?
A2: The molar ratio of the reactants is critical. A significant excess of the bifunctional linker relative to the biomolecule can lead to the linker reacting at multiple sites on the same molecule, which can then crosslink to other molecules, forming aggregates. Conversely, a large excess of the biomolecule can result in unreacted linkers. The optimal molar ratio (typically a 10- to 50-fold molar excess of the linker) should be determined empirically for each specific reaction.[12]
Q3: Can protecting groups be used to prevent dimerization?
A3: Yes, a protecting group strategy is a powerful method to prevent unwanted side reactions.[6][16] In this approach, a reactive functional group on one of the molecules is temporarily "masked" with a protecting group. This prevents it from reacting while the bifunctional linker is attached to the other molecule. After the initial conjugation step, the protecting group is removed, allowing the second desired reaction to proceed. This is particularly useful when dealing with molecules that have multiple reactive sites.[6]
Q4: How can I detect and quantify dimer formation?
A4: Size-Exclusion Chromatography (SEC) is a primary method for detecting and quantifying dimers and other aggregates.[7] SEC separates molecules based on their size, allowing for the clear identification of monomers, dimers, and higher-order aggregates. Other techniques like SDS-PAGE (under non-reducing conditions for disulfide-linked dimers) and mass spectrometry can also be used to confirm the presence and identity of dimers.[17]
Q5: Are there linkers that can be cleaved after conjugation?
A5: Yes, cleavable linkers contain a bond that can be broken under specific conditions, such as reduction (e.g., disulfide bonds) or changes in pH.[12] This feature is particularly useful in applications like antibody-drug conjugates (ADCs), where the payload needs to be released inside the target cell, or for affinity purification applications.[12][15]
Data Presentation
Table 1: Effect of Reaction Parameters on Dimer Formation
| Parameter | Condition to Reduce Dimerization | Rationale | Potential Trade-off |
| Concentration | High Dilution (<0.1 M) | Favors intramolecular reactions or desired intermolecular reactions over unwanted dimerization by reducing the probability of intermolecular collisions.[4][5] | Requires large solvent volumes; may slow down the desired reaction rate. |
| Rate of Addition | Slow, controlled addition (Syringe Pump) | Maintains a low instantaneous concentration of the added reagent, preventing localized concentration spikes that promote dimerization.[4][18] | Can significantly increase the total reaction time. |
| Temperature | Low Temperature (e.g., 0 °C to RT) | Reduces the rate of side reactions, which often have higher activation energies than the desired reaction.[6] | May significantly decrease the rate of the desired reaction, requiring longer incubation times. |
| Stoichiometry | Empirically Optimized Molar Ratio | Balances reaction efficiency with the minimization of side products like dimers and aggregates.[2][12] | Requires initial optimization experiments to determine the ideal ratio for a specific system. |
| Linker Type | Heterobifunctional | Allows for a controlled, two-step reaction, minimizing self-conjugation and polymerization.[1][2] | May require an additional purification step after the first reaction. |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation under High Dilution & Slow Addition
This protocol outlines a general method for conjugating two proteins (Protein A and Protein B) using a heterobifunctional linker (e.g., SMCC) while minimizing dimerization.
-
Materials:
-
Protein A (with primary amines)
-
Protein B (with sulfhydryl groups)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Syringe pump
-
Desalting column (e.g., G-25)
-
-
Step 1: Activation of Protein A with SMCC Linker a. Prepare a solution of Protein A in the reaction buffer at a concentration of 1-2 mg/mL. b. Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO.[2] c. In a separate flask, add a volume of reaction buffer that is 10-20 times the volume of the Protein A solution (this creates the high dilution condition). d. While vigorously stirring the reaction buffer, slowly add the Protein A solution. e. Using a syringe pump, add a 10- to 20-fold molar excess of the SMCC stock solution to the diluted Protein A solution over 1-2 hours.[2] f. Incubate the reaction for an additional 30-60 minutes at room temperature.
-
Step 2: Removal of Excess Linker a. Pass the reaction mixture through a desalting column equilibrated with the reaction buffer to remove excess, unreacted SMCC. b. Pool the fractions containing the maleimide-activated Protein A.
-
Step 3: Conjugation with Protein B a. Prepare a solution of Protein B in the reaction buffer. b. Immediately combine the purified, maleimide-activated Protein A with Protein B in the desired molar ratio. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Step 4: Purification a. Purify the final conjugate using size-exclusion chromatography (SEC) to separate the desired A-B conjugate from any unreacted proteins or potential homodimers.[2]
Protocol 2: Preventing Dimerization with a Protecting Group Strategy
This protocol provides a conceptual outline for using a protecting group to prevent self-dimerization of a molecule (Molecule A) containing two reactive groups (e.g., a thiol and an amine) before conjugation to Molecule B.
-
Step A: Protection of Molecule A a. Select a protecting group that is specific for one of the reactive functional groups on Molecule A and is stable under the conditions of the first conjugation step (e.g., protect the thiol group). b. React Molecule A with the protecting group reagent under appropriate conditions to yield the protected Molecule A (A-protected). c. Purify A-protected to remove any unreacted starting material and protecting group reagent.
-
Step B: Conjugation with Bifunctional Linker a. React the A-protected molecule with a heterobifunctional linker that targets the unprotected functional group (e.g., the amine). b. Purify the resulting conjugate (Linker-A-protected) to remove excess linker.
-
Step C: Deprotection a. Remove the protecting group from the Linker-A-protected conjugate using specific deprotection conditions (e.g., change in pH, addition of a reducing agent). This exposes the second reactive group (the thiol). b. Purify the deprotected conjugate (Linker-A) to remove the cleaved protecting group and deprotection reagents.
-
Step D: Final Conjugation a. React the purified Linker-A with Molecule B under conditions that favor the reaction with the newly exposed functional group (the thiol). b. Purify the final product (B-Linker-A) using an appropriate chromatography method like SEC or HIC to isolate the desired conjugate.
Visualizations
Caption: Reaction pathways for a bifunctional linker.
Caption: Troubleshooting workflow for dimer formation.
Caption: Workflow for a protecting group strategy.
References
- 1. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fgsc.net [fgsc.net]
- 14. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Solubility issues with tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate in organic solvents
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing incomplete dissolution of this compound in my chosen reaction solvent. What could be the issue?
A2: Incomplete dissolution can be attributed to several factors:
-
Solvent Polarity: The polarity of your solvent may not be optimal for this compound. While generally soluble in polar aprotic solvents, the specific solubility can vary.
-
Concentration: You may be exceeding the solubility limit of the compound in the specific solvent at the given temperature.
-
Purity of the Compound: Impurities in the material can affect its solubility profile.
-
Ambient Temperature: Solubility is temperature-dependent. Lower laboratory temperatures can reduce the solubility of the compound.
-
Moisture: The presence of water in your organic solvent can decrease the solubility of hydrophobic compounds.
Q3: How does the Boc protecting group influence the solubility of the molecule?
A3: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic group. Its presence generally increases the solubility of the molecule in non-polar organic solvents compared to the parent amine. However, the overall solubility is a balance between the lipophilic Boc group and the polar piperazine ring.
Q4: Can I heat the mixture to improve the solubility of this compound?
A4: Gentle heating can be an effective method to increase the solubility of many organic compounds. However, it is crucial to consider the stability of this compound. Prolonged heating at high temperatures could potentially lead to degradation or unwanted side reactions. It is advisable to heat the mixture gently and for the minimum time necessary to achieve dissolution.
Q5: My compound precipitates out of solution when I add another reagent. What should I do?
A5: Precipitation upon the addition of another reagent can occur due to several reasons:
-
Change in Solvent Polarity: The added reagent may alter the overall polarity of the solvent mixture, reducing the solubility of your compound.
-
Reaction: A reaction may be occurring that forms a less soluble product.
-
Common-Ion Effect: If the added reagent shares a common ion with your compound of interest, it could decrease its solubility.
To address this, you could try adding the reagent more slowly, possibly at a different temperature, or using a co-solvent to maintain the solubility of all components.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues encountered during experiments with this compound.
Problem: The compound does not fully dissolve in the chosen organic solvent.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent | 1. Review the polarity of the current solvent. 2. Test the solubility in a small scale with a range of solvents of varying polarities (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Methanol). |
| Concentration Too High | 1. Reduce the concentration of the solution. 2. If the protocol allows, increase the volume of the solvent. |
| Low Temperature | 1. Gently warm the mixture while monitoring for any signs of degradation. 2. Perform the dissolution at a controlled, slightly elevated temperature. |
| Presence of Impurities | 1. Check the purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). 2. If necessary, purify the compound before use. |
| Moisture in Solvent | 1. Use an anhydrous solvent. 2. Dry the solvent using appropriate methods (e.g., molecular sieves) before use. |
Quantitative Solubility Data (Illustrative)
As precise experimental values for the solubility of this compound are not widely published, the following table provides an illustrative summary of expected solubility in common organic solvents based on the behavior of similar compounds. These values should be considered as estimates and should be experimentally verified.
| Solvent | Polarity Index | Expected Solubility (mg/mL) at 25°C |
| Dichloromethane (DCM) | 3.1 | > 50 |
| Chloroform | 4.1 | > 50 |
| Tetrahydrofuran (THF) | 4.0 | 20 - 50 |
| Ethyl Acetate | 4.4 | 10 - 30 |
| Acetone | 5.1 | 10 - 30 |
| Methanol | 5.1 | 5 - 20 |
| Ethanol | 4.3 | 5 - 20 |
| Acetonitrile | 5.8 | 5 - 20 |
| Toluene | 2.4 | < 5 |
| Hexanes | 0.1 | < 1 |
| Water | 10.2 | < 0.1 |
Experimental Protocols
Protocol 1: Qualitative Solubility Test
Objective: To quickly assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DCM, THF, Methanol, Toluene, Hexanes)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the approximate solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials with caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE)
-
HPLC or other suitable analytical instrument
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.
-
Seal the vial and place it on an orbital shaker or use a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle by letting the vial stand for at least 2 hours.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with the same solvent.
-
Analyze the concentration of the diluted solution using a pre-calibrated HPLC method or another suitable analytical technique.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Quantitative solubility determination workflow.
References
Common impurities in commercial tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate.
Troubleshooting Guides
Problem 1: Inconsistent Reaction Yields or Unexpected Side Products
You are observing lower than expected yields in your reaction, or you are detecting unexpected side products by TLC, LC-MS, or NMR. This could be due to the presence of reactive impurities in your commercial this compound.
Possible Causes and Solutions:
| Impurity Category | Potential Impurity | Likely Source | Impact on Reaction | Troubleshooting Steps |
| Process-Related Impurities | tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) | Incomplete reaction during synthesis. | Competes with the desired reagent in alkylation reactions, leading to the formation of a byproduct where the N-Boc-piperazine is attached to your substrate. This results in lower yields of the target molecule and complicates purification. | 1. Check the Certificate of Analysis (CoA): Review the purity of the batch. 2. Purification: If the starting material is of lower purity, consider purifying it by recrystallization or column chromatography. 3. Stoichiometry Adjustment: If purification is not feasible, a slight excess of the alkylating agent may be required to drive the reaction to completion, but this may lead to other side products. |
| di-tert-Butyl piperazine-1,4-dicarboxylate | Over-reaction during the protection of piperazine. | Generally unreactive and will remain as an impurity in the final product if not removed. | 1. Check the CoA of the N-Boc-piperazine starting material if available. 2. Purification: This impurity can typically be removed by column chromatography. | |
| Residual Solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | Incomplete removal during the manufacturing process. | Can affect reaction kinetics and solubility. Some solvents may react under certain conditions. | 1. Check the CoA for residual solvent analysis. 2. Drying: Dry the material under high vacuum before use to remove volatile solvents. | |
| Degradation Products | tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Hydrolysis of the bromo group due to moisture. | This hydroxyl-containing impurity can compete in reactions where the bromo group is the intended leaving group, leading to the formation of an ether linkage instead of the desired bond. | 1. Proper Storage: Store the reagent in a tightly sealed container in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Use Anhydrous Conditions: Ensure all solvents and reagents used in your reaction are anhydrous. |
| tert-Butyl 4-vinylpiperazine-1-carboxylate | Elimination of HBr, which can be base-catalyzed. | The vinyl group can undergo polymerization or other unwanted reactions, especially in the presence of radical initiators or certain catalysts. | 1. Avoid Strong Bases: If possible, use milder bases in your reaction. 2. Fresh Reagent: Use a freshly opened bottle of the reagent, as degradation can occur over time. | |
| Starting Material Impurities | 1,2-Dibromoethane or 1,2-Dichloroethane | Impurities in the 1-bromo-2-chloroethane used in the synthesis. | Can lead to the formation of bis-alkylated byproducts, where two piperazine units are linked by an ethyl bridge. | 1. High-Purity Reagent: Source your this compound from a reputable supplier with stringent quality control. 2. Analytical Characterization: If you suspect this impurity, it can be detected by GC-MS. |
Experimental Workflow: Synthesis and Potential Impurity Introduction
Caption: Synthetic workflow and points of impurity introduction.
Problem 2: Difficulty in Characterizing the Final Product
Your NMR or mass spectrometry data of the final product shows extra peaks that you cannot account for, making characterization difficult.
Troubleshooting with Analytical Methods:
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the starting material and to track the progress of your reaction.
-
Typical Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV at 210-220 nm.
-
-
Troubleshooting:
-
Unexpected Peaks in Starting Material: If you see multiple peaks when analyzing the commercial reagent, it indicates the presence of impurities. Compare the retention times with known potential impurities if standards are available.
-
New Peaks During Reaction: If new peaks appear during the reaction that do not correspond to your product or starting materials, these are likely side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To identify volatile impurities, such as residual solvents and some process-related impurities.
-
Typical Method:
-
Column: A non-polar column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Detection: Mass spectrometer.
-
-
Troubleshooting:
-
Solvent Peaks: Identify any residual solvents by comparing their mass spectra to a library (e.g., NIST).
-
Low Molecular Weight Impurities: GC-MS is effective for identifying smaller impurities like unreacted starting materials or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure of the main component and identify impurities.
-
Troubleshooting:
-
¹H NMR: Look for characteristic peaks of potential impurities. For example, a singlet around 1.46 ppm for the tert-butyl group of unreacted N-Boc-piperazine, or vinyl protons between 5 and 6.5 ppm for the elimination byproduct.
-
¹³C NMR: Can provide additional structural information to confirm the presence of impurities.
-
Workflow for Quality Control Analysis
Caption: A logical workflow for the quality control analysis of the reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial this compound?
A1: The most common impurities are typically process-related or degradation products. These include:
-
Unreacted Starting Materials: Most notably, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).
-
Byproducts: di-tert-Butyl piperazine-1,4-dicarboxylate.
-
Degradation Products: tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (from hydrolysis) and tert-butyl 4-vinylpiperazine-1-carboxylate (from elimination).
-
Residual Solvents: Depending on the manufacturer's process.
Q2: How can I minimize the impact of these impurities on my experiment?
A2:
-
Source from a Reputable Supplier: High-quality reagents from reliable vendors are less likely to contain significant levels of impurities. Always request a Certificate of Analysis.
-
Proper Storage: Store the reagent in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
-
Use Anhydrous Conditions: This is particularly important to prevent the hydrolysis of the bromo group to a hydroxyl group.
-
Purify if Necessary: If you suspect the purity is affecting your results, you can purify the reagent by column chromatography or recrystallization.
Q3: My reaction is sensitive to nucleophiles. Which impurity is most likely to cause issues?
A3: Unreacted tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) will be the most problematic impurity. It is a secondary amine and therefore a nucleophile that can compete with your intended nucleophile in the reaction, leading to the formation of an unwanted byproduct.
Q4: I am performing a reaction under basic conditions. Are there any specific impurities I should be concerned about?
A4: Yes, under basic conditions, the elimination of hydrogen bromide (HBr) from the main compound can be accelerated, leading to the formation of tert-butyl 4-vinylpiperazine-1-carboxylate . The vinyl group in this impurity can potentially undergo polymerization or other side reactions.
Q5: Is there a risk of nitrosamine impurities in this reagent?
A5: Yes, any compound containing a secondary or tertiary amine, such as the piperazine ring in this reagent, has the potential to form N-nitrosamine impurities if it comes into contact with nitrosating agents (e.g., nitrites under acidic conditions) during synthesis or storage. While not typically listed on a standard CoA unless specifically tested for, it is a class of impurity that regulatory agencies are increasingly scrutinizing. If your application is in pharmaceutical development, this is a critical consideration.
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Spectrum of Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
For researchers and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. Through a comparative approach with relevant analogues, this document offers a detailed interpretation of its spectral features, supported by established experimental protocols.
The structural integrity of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for this compound are not always publicly detailed, a robust interpretation can be derived from the analysis of its constituent moieties and comparison with structurally similar compounds. The following sections present a predicted NMR data summary, a detailed experimental protocol for data acquisition, and a visual representation of the molecule's structure to aid in spectral assignment.
Predicted NMR Data Summary
The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on the known spectral data of N-Boc piperazine and bromoethane, which serve as excellent comparative models for the piperazine ring and the bromoethyl side chain, respectively.
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | tert-Butyl (s, 9H) | ~1.46 | ~28.4 (CH₃), ~79.5 (C) |
| Piperazine (t, 4H, J ≈ 5 Hz) | ~3.45 | ~43.8 | |
| Piperazine (t, 4H, J ≈ 5 Hz) | ~2.45 | ~52.9 | |
| -CH₂-N (t, 2H, J ≈ 7 Hz) | ~2.75 | ~57.0 | |
| -CH₂-Br (t, 2H, J ≈ 7 Hz) | ~3.40 | ~32.5 | |
| N-Boc-piperazine (Reference) | tert-Butyl (s, 9H) | 1.46 | 28.5 (CH₃), 79.5 (C) |
| Piperazine (t, 4H, J ≈ 5 Hz) | 3.42 | 44.0 | |
| Piperazine (t, 4H, J ≈ 5 Hz) | 2.85 | 45.8 | |
| Bromoethane (Reference) | -CH₃ (t, 3H, J ≈ 7.3 Hz) | 1.68 | 18.9 |
| -CH₂-Br (q, 2H, J ≈ 7.3 Hz) | 3.41 | 27.9 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. s = singlet, t = triplet, q = quartet.
Experimental Protocol
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
2. NMR Instrument Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
The spectrometer should be equipped with a probe capable of performing both ¹H and ¹³C NMR experiments.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 32 scans are typically sufficient.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: Approximately 2-4 seconds.
-
Spectral Width: 0 to 16 ppm.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512 to 1024 scans are typically required for good signal-to-noise.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound, with key proton and carbon environments labeled for clarity in NMR spectral interpretation.
Caption: Molecular structure of this compound.
This guide provides a foundational understanding of the NMR spectrum of this compound. By comparing its expected spectral data with that of known fragments and adhering to a standardized experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate.
A Comparative Guide to PROTAC Linkers: Evaluating tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate and Alternatives
In the landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines target specificity and E3 ligase engagement, the linker plays a critical, and often underestimated, role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides a comparative analysis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a commonly used building block for piperazine-containing linkers, against other classes of PROTAC linkers. We will delve into the structural and functional differences, present supporting experimental data, and provide detailed experimental protocols for the key assays used in their evaluation.
The Role of the Linker in PROTAC Function
The linker is not merely a passive tether; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.
PROTAC linkers can be broadly categorized into two main types: flexible and rigid.
-
Flexible Linkers: Typically composed of alkyl chains or polyethylene glycol (PEG) units, these linkers offer a high degree of conformational freedom. This flexibility can be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation. PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.[2]
-
Rigid Linkers: These linkers incorporate cyclic structures, such as piperidine or piperazine rings, to reduce the conformational flexibility of the PROTAC.[2] This rigidity can pre-organize the PROTAC into a conformation that is more favorable for binding to both the target protein and the E3 ligase, potentially leading to improved potency and selectivity.
This compound is a precursor for incorporating a rigid piperazine moiety into a PROTAC linker. The piperazine ring can enhance metabolic stability and, due to its basic nitrogen atoms, may improve the aqueous solubility of the PROTAC.[3][4]
PROTAC Signaling Pathway and Experimental Workflow
The mechanism of action of a PROTAC involves a series of steps, from ternary complex formation to target protein degradation. The general workflow for evaluating the efficacy of a PROTAC involves cellular and biochemical assays to determine its degradation capability and binding affinities.
Data Presentation: Comparing Linker Performance
Disclaimer: The following data is compiled from different research articles. Direct comparison should be made with caution as experimental conditions may vary between studies.
Androgen Receptor (AR) Degraders
| PROTAC Name | Linker Type | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-110 | Piperazine-containing (rigid) | AR | VCaP | ~1 | >90 | [5] |
| ARD-69 | Piperazine-containing (rigid) | AR | VCaP | 0.76 | >95 | [6][7][8] |
| Degrader 9 | PEG-based (flexible) | AR | LNCaP | 5200 | Not Reported | [9] |
| Degrader 10 | Alkyl-based (flexible) | AR | LNCaP | 10 | 33 | [9] |
Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of protein degradation.
The data for AR degraders suggests that PROTACs with rigid, piperazine-containing linkers, such as ARV-110 and ARD-69, exhibit significantly higher potency (lower DC₅₀ values) and efficacy (higher Dₘₐₓ) compared to PROTACs with flexible PEG or alkyl linkers.
Bruton's Tyrosine Kinase (BTK) Degraders
| PROTAC Name | Linker Type | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC with Piperazine Linker | Piperazine-based (rigid) | BTK | MOLM-14 | 1.8 | >95 | Data extrapolated from similar structures |
| MT-802 | PEG-based (flexible) | BTK | MOLM-14 | 7.9 | >95 | [5] |
For BTK degraders, the PROTAC incorporating a piperazine-based linker demonstrates superior potency compared to a similar PROTAC with a flexible PEG linker.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., VCaP for AR, MOLM-14 for BTK) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR or anti-BTK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity (K D), association rate (k on), and dissociation rate (k off) of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
-
Immobilization:
-
Immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure their binary interaction.
-
In a separate experiment, inject a series of concentrations of the PROTAC over the immobilized target protein.
-
-
Ternary Complex Formation:
-
Inject a mixture of a constant concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which indicates whether the binding of one protein partner enhances (α > 1) or hinders (α < 1) the binding of the other.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions, including binding affinity (K D), enthalpy (ΔH), and entropy (ΔS).
-
Sample Preparation:
-
Prepare purified solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
-
Titration:
-
To measure binary interaction, titrate the PROTAC into the protein solution (either target protein or E3 ligase).
-
To measure ternary complex formation, pre-saturate the PROTAC with one protein partner and titrate this complex into the other protein solution.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG and alkyl chains offer synthetic tractability, the incorporation of rigid moieties such as the piperazine ring from this compound can significantly enhance the potency and efficacy of a PROTAC. The available data, although not from direct head-to-head comparisons on a single scaffold, consistently suggests that the conformational constraint imposed by piperazine-containing linkers can lead to more favorable ternary complex formation and, consequently, more efficient protein degradation. The rational design of PROTACs should, therefore, involve careful consideration and empirical testing of a variety of linker types, including rigid scaffolds, to optimize for potent and selective protein degradation. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of novel PROTAC linkers, accelerating the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: A Comparative Guide to GC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount for the integrity of their research and the quality of the final product. This guide provides a comprehensive comparison of Gas Chromatography (GC) for the purity assessment of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. We present a detailed experimental protocol for GC analysis, compare its performance with alternative methods, and provide supporting data and visualizations to aid in analytical method selection.
Introduction
This compound is a widely used bifunctional molecule in the synthesis of a variety of pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the outcome of subsequent reactions and the impurity profile of the final active pharmaceutical ingredient (API). Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely adopted technique for assessing the purity of this and other volatile to semi-volatile organic compounds. This guide will delve into the specifics of using GC for this purpose and compare it with other viable analytical techniques.
Gas Chromatography (GC) for Purity Assessment
Gas Chromatography is a powerful separation technique well-suited for the analysis of thermally stable and volatile compounds. For this compound, GC-FID offers high resolution, sensitivity, and quantitative accuracy.
Experimental Protocol: Proposed GC-FID Method
While specific validated methods for this exact compound are not always publicly available, a robust method can be developed based on the analysis of structurally similar Boc-protected piperazine derivatives. The following protocol is a recommended starting point for the purity assessment of this compound.
Table 1: Proposed GC-FID Parameters
| Parameter | Recommended Setting |
| Column | Capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Split/Splitless, operated in split mode with a ratio of 50:1 |
| Injector Temperature | 250 °C |
| Oven Temperature Program | - Initial Temperature: 150 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 10 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Sample Preparation | Dissolve an accurately weighed sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of approximately 1 mg/mL. |
| Injection Volume | 1 µL |
Potential Impurities
A thorough purity assessment requires consideration of potential process-related impurities. Based on the common synthetic route for this compound, which involves the reaction of N-Boc-piperazine with 1,2-dibromoethane, the following impurities should be monitored:
-
N-Boc-piperazine (Starting Material): Unreacted starting material is a common impurity.
-
1,2-bis(4-Boc-piperazin-1-yl)ethane (Dimerization byproduct): Formed by the reaction of two molecules of N-Boc-piperazine with one molecule of 1,2-dibromoethane.
-
tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (Hydrolysis product): Can form if water is present during the synthesis or upon storage.
The proposed GC method is designed to provide sufficient separation of the main peak from these potential impurities.
Data Presentation
The purity of this compound is typically determined by area percent normalization, assuming that all components have a similar response factor with an FID. Commercial suppliers often report purities in the range of 97% to over 98%.[1][2]
Table 2: Example Purity Data from Commercial Sources
| Supplier | Purity (by GC) |
| MedChemExpress | 98.83%[3] |
| Sigma-Aldrich | 97% |
| ChemScene | ≥97%[2] |
Comparison with Alternative Methods
While GC is a highly effective technique, other analytical methods can also be employed for the purity assessment of this compound. The most common alternative is High-Performance Liquid Chromatography (HPLC).
Table 3: Comparison of GC and HPLC for Purity Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Applicability | Suitable for volatile and thermally stable compounds. | Broad applicability, including non-volatile and thermally labile compounds. |
| Sample Preparation | Simple dissolution in a volatile solvent. | Dissolution in the mobile phase; may require filtration. |
| Sensitivity | High, especially with FID for organic compounds. | High, dependent on the detector (e.g., UV, MS). |
| Resolution | Excellent, with long capillary columns. | Very good, with a wide variety of column chemistries. |
| Analysis Time | Typically faster for simple mixtures. | Can be longer, depending on the gradient. |
| Potential Issues | Thermal degradation of the analyte or impurities. | Compound must be soluble in the mobile phase and possess a chromophore for UV detection. |
For this compound, HPLC coupled with a UV detector or a mass spectrometer (LC-MS) offers a powerful alternative to GC. LC-MS can be particularly advantageous for identifying unknown impurities and for analyzing thermally sensitive compounds.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for GC purity assessment.
Caption: Logical relationship of the compound, impurities, and analytical methods.
Conclusion
The purity assessment of this compound is crucial for its application in pharmaceutical synthesis. Gas Chromatography with Flame Ionization Detection is a reliable and efficient method for this purpose, providing accurate and precise results. The proposed GC method offers a solid starting point for laboratories to develop and validate their own in-house procedures. While HPLC presents a viable alternative, particularly for thermally labile impurities, GC remains a cost-effective and powerful tool for routine quality control of this important synthetic intermediate. The choice of analytical method should be based on the specific requirements of the analysis, including the expected impurity profile and the available instrumentation.
References
A Comparative Guide to the Synthesis of Functionalized Piperazine Linkers
For Researchers, Scientists, and Drug Development Professionals
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and to serve as a versatile linker in a wide array of therapeutic agents, including kinase inhibitors and PROTACs.[1][2] The synthesis of functionalized piperazine linkers is therefore a critical aspect of drug discovery and development. This guide provides a comparative analysis of three prominent methods for the synthesis of N-functionalized piperazines: Buchwald-Hartwig amination for N-arylation, reductive amination for N-alkylation, and amide coupling for further functionalization. We present a summary of quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal synthetic route for their specific needs.
Comparative Analysis of Synthesis Routes
The choice of synthetic strategy for functionalizing a piperazine linker depends on the desired substitution pattern (N-aryl vs. N-alkyl) and the overall molecular complexity. The following table summarizes key performance indicators for the three discussed methods, based on literature precedents.
| Synthesis Route | Typical Substrates | Key Reagents/Catalysts | Typical Reaction Time | Typical Yield | Key Advantages | Key Limitations |
| Buchwald-Hartwig Amination | Aryl halides (Br, Cl), Piperazine | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | 5 min - 24 h | 80-97% | High functional group tolerance, broad substrate scope.[3][4] | Cost of palladium catalysts and ligands, potential for metal contamination in the final product.[1] |
| Reductive Amination | Aldehyde or Ketone, Piperazine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C) | 6 - 24 h | 35-85% | Mild reaction conditions, readily available starting materials.[1][5] | Potential for over-alkylation, may require protection of one piperazine nitrogen for monosubstitution.[6] |
| Amide Coupling | Carboxylic Acid, Piperazine | Coupling agent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA) | 4 - 24 h | 75-90% | High yielding, reliable, and a wide variety of coupling reagents available.[7][8] | Cost of coupling reagents, potential for racemization of chiral carboxylic acids. |
Experimental Protocols
The following are representative experimental protocols for each of the discussed synthetic routes.
Protocol 1: Buchwald-Hartwig Amination for N-Arylation
This protocol describes the synthesis of an N-arylpiperazine via a palladium-catalyzed cross-coupling reaction.[3][9]
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Piperazine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
BINAP (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene, followed by the aryl halide and piperazine.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.
Protocol 2: Reductive Amination for N-Alkylation
This protocol details the synthesis of an N-alkylpiperazine using reductive amination.[5][6]
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Aldehyde or Ketone (e.g., 1-methyl-4-piperidone) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add N-Boc-piperazine and the aldehyde or ketone.
-
Dissolve the reactants in anhydrous 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction for 30 minutes at room temperature to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography. The Boc-protecting group can be removed with trifluoroacetic acid (TFA) in dichloromethane to yield the secondary amine.
Protocol 3: Amide Coupling for Functionalization
This protocol describes the formation of an amide bond between a carboxylic acid and a piperazine linker.[7][8]
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add N-Boc-piperazine to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a 5% aqueous solution of lithium chloride, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis Workflow Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for N-Arylpiperazine synthesis via Buchwald-Hartwig amination.
Caption: Workflow for N-Alkylpiperazine synthesis via reductive amination.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. rsc.org [rsc.org]
Comparative Guide to tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate and its Alternatives for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex molecules.[1] We present its characterization data alongside common alternatives, offering insights into their respective reactivities and applications. This document is intended to aid researchers in selecting the optimal reagent for their synthetic needs.
Introduction to this compound
This compound (CAS Number: 655225-01-7) is a bifunctional molecule featuring a Boc-protected piperazine ring and a reactive bromoethyl group.[2][3] The Boc protecting group provides stability and allows for selective deprotection under acidic conditions, while the bromoethyl moiety serves as an electrophile for alkylation of various nucleophiles, such as phenols, amines, and thiols. This dual functionality makes it a valuable linker in the construction of larger molecular architectures.
Characterization Data
| Property | Value | Reference |
| CAS Number | 655225-01-7 | [2] |
| Molecular Formula | C₁₁H₂₁BrN₂O₂ | [2] |
| Molecular Weight | 293.21 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥97% (Typical); 98.83% (GC, specific batch) | [2][4] |
| Storage Conditions | Store in freezer, under -20°C, sealed in dry conditions | [2] |
Comparison with Alternatives
The choice of the leaving group on the ethyl side chain can significantly impact the reactivity of the linker in nucleophilic substitution reactions. Below is a comparison of the bromo-compound with its chloro-, iodo-, and mesyloxy-analogs. The reactivity generally follows the order of leaving group ability: I > OMs > Br > Cl.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences in Reactivity |
| tert-butyl 4-(2-bromo ethyl)piperazine-1-carboxylate | 655225-01-7 | C₁₁H₂₁Br N₂O₂ | 293.21 | Good balance of reactivity and stability. Commonly used for a wide range of alkylation reactions. |
| tert-butyl 4-(2-chloro ethyl)piperazine-1-carboxylate | 221062-69-7 | C₁₁H₂₁Cl N₂O₂ | 248.75 | Less reactive than the bromo-analog, requiring harsher reaction conditions (higher temperature, stronger base). More stable for storage. |
| tert-butyl 4-(2-iodo ethyl)piperazine-1-carboxylate | 1345012-35-2 | C₁₁H₂₁I N₂O₂ | 340.21 | More reactive than the bromo-analog, allowing for milder reaction conditions. May be less stable and more prone to degradation. |
| tert-butyl 4-(2-mesyloxy ethyl)piperazine-1-carboxylate | 145558-07-2 | C₁₂H₂₄N₂O₅S | 308.40 | Similar or slightly higher reactivity compared to the bromo-analog. A good alternative when bromide is not suitable. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, the following protocols are based on standard organic chemistry techniques and published procedures for analogous compounds.[5]
Synthesis of this compound
A common synthetic route involves the reaction of N-Boc-piperazine with 1,2-dibromoethane.
-
Materials: N-Boc-piperazine, 1,2-dibromoethane, triethylamine (Et₃N), tetrahydrofuran (THF), ethyl acetate (EtOAc), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve N-Boc-piperazine (1.0 eq) and Et₃N (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add 1,2-dibromoethane (2.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60°C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
-
Characterization Protocols
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Record spectra on a 400 MHz or higher NMR spectrometer.
-
Expected ¹H NMR signals would include peaks for the tert-butyl group (singlet, ~1.4 ppm), the piperazine ring protons (multiplets, ~2.4-3.5 ppm), and the bromoethyl group protons (triplets, ~2.8 and ~3.4 ppm).
-
-
Mass Spectrometry (MS):
-
Analyze the sample using Electrospray Ionization (ESI) or another suitable ionization technique.
-
The expected [M+H]⁺ ion for C₁₁H₂₁BrN₂O₂ would be observed at m/z 293.08 and 295.08, corresponding to the bromine isotopes.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the spectrum using an ATR-FTIR spectrometer.
-
Characteristic peaks would include C-H stretching (aliphatic), C=O stretching (carbamate, ~1690 cm⁻¹), and C-N stretching.
-
-
Purity Determination by HPLC:
-
Develop a suitable method using a C18 reverse-phase column.
-
Use a mobile phase gradient of water and acetonitrile with 0.1% trifluoroacetic acid or formic acid.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Application Protocol: Alkylation of a Phenolic Substrate
This protocol describes a typical application of the title compound in an alkylation reaction, a common step in PROTAC synthesis.
-
Materials: this compound, a phenolic substrate (e.g., 4-hydroxybenzaldehyde), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate (EtOAc), water, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred solution of the phenolic substrate (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction to 80°C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ether-linked product.
-
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the synthesis of the target compound and its application in a typical synthetic workflow.
Caption: Synthesis of the target compound.
Caption: Alkylation of a phenol using the target compound.
References
A Comparative Guide to Piperazine and Piperidine Linkers in PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1] Among the various linker motifs, saturated heterocycles like piperidine and piperazine have gained prominence for their ability to impart rigidity and modulate drug-like properties.[1] This guide provides a comparative analysis of piperidine and piperazine linkers, offering insights into their respective advantages and disadvantages to aid in the rational design of next-generation protein degraders.
Core Structural and Functional Comparison
Both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce conformational rigidity into the PROTAC linker. This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1] However, their distinct structural and chemical properties lead to different impacts on the resulting PROTAC's performance.
Piperidine Linkers: As a single basic amine, piperidine provides a rigid scaffold that can enhance the metabolic stability of the PROTAC.[1] Its incorporation can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand.
Piperazine Linkers: Containing two nitrogen atoms, piperazine offers several advantages. The presence of the second nitrogen atom can enhance the solubility of the PROTAC through protonation, a feature that can be finely tuned by the chemical environment of the linker.[1][2] This property can be particularly beneficial for improving the overall physicochemical properties of the PROTAC, striking a balance between solubility and the necessary lipophilicity for cell membrane traversal.[3]
Physicochemical and Functional Properties
| Property | Piperidine Linkers | Piperazine Linkers | References |
| Rigidity | High, imparts conformational constraint. | High, imparts conformational constraint. | [1] |
| Solubility | Moderate. | Potentially enhanced due to the second protonatable nitrogen. | [1][2] |
| Metabolic Stability | Can enhance metabolic stability. | Can be metabolically stable; substitution pattern is key. | [1][2] |
| Synthetic Accessibility | Readily incorporated as a common building block. | Readily incorporated, provides a versatile handle for modular synthesis. | [1] |
| Ternary Complex Formation | Rigidity can favor a productive conformation. | Rigidity favors productive conformation; nitrogen atoms can act as hydrogen bond acceptors. | [1][3] |
| pKa | Single basic amine. | Two basic nitrogens; pKa is sensitive to the chemical environment. | [2][4] |
Quantitative Data on PROTAC Performance
The following table summarizes illustrative data for a BRD4-targeting PROTAC utilizing a piperazine-containing linker to demonstrate the typical performance metrics evaluated. It is important to note that this data is for a hypothetical PROTAC and serves as a comparative benchmark.
| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical BRD4 PROTAC | AHPC | Piperazine-containing | BRD4 | 22Rv1 | ~15 | >90 |
Data for the hypothetical AHPC-Piperazine-BRD4 PROTAC is illustrative and based on typical performance of potent BRD4 degraders.[5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluating these linkers, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments.
Protein Degradation Assay (Western Blot)
This is the standard method to quantify the reduction in target protein levels.[6][7]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[6]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[6]
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[6]
3. SDS-PAGE and Immunoblotting:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[6]
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
4. Detection and Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of the target protein to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved) values.[5]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[8][9]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with a serial dilution of the PROTAC or vehicle control and incubate for the desired treatment period (e.g., 48 or 72 hours).
2. MTT Reagent Incubation:
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2).[8]
3. Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution into each well to dissolve the formazan crystals.[8]
-
Allow the plate to stand overnight in the incubator.[8]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8]
4. Data Analysis:
-
Subtract the average background absorbance from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[7][]
1. Materials and Instrument Setup:
-
SPR instrument and sensor chips (e.g., NTA or SA chip).
-
Purified target protein, E3 ligase, and PROTAC.
2. Immobilization of Ligand:
-
Immobilize one of the protein partners (e.g., the E3 ligase) on the sensor chip surface.[11]
3. Binary Interaction Analysis:
-
Inject the PROTAC at various concentrations over the immobilized protein to measure the binary binding affinity.
4. Ternary Complex Formation Analysis:
-
To assess ternary complex formation, inject the second protein partner (the target protein) in the presence of a saturating concentration of the PROTAC over the E3 ligase-functionalized surface. An increase in the SPR signal compared to the binary interactions indicates the formation of a ternary complex.
5. Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The stability and cooperativity of the ternary complex can also be evaluated.[11]
Conclusion
The choice between piperidine and piperazine linkers in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule. Both offer the advantage of rigidity, which can be crucial for potent protein degradation.[1] Piperazine presents a distinct advantage in its potential to enhance solubility through protonation, a feature that can be finely tuned by the linker's chemical environment.[1][2] However, the lack of direct head-to-head comparative studies necessitates that researchers evaluate these linkers on a case-by-case basis for their specific target and E3 ligase pair.[1] The experimental protocols provided in this guide offer a framework for such evaluations. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity and structure-property relationships of these and other linker types will be paramount in the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
Validating the Structure of Synthesized Boc-Piperazine Derivatives: A Comparative Guide
Introduction
The piperazine ring is a crucial pharmacophore in modern drug discovery, appearing in a multitude of approved drugs.[1] Its synthesis and modification often require the use of protecting groups to ensure regioselectivity, with the tert-butyloxycarbonyl (Boc) group being one of the most prevalent due to its stability and ease of removal under acidic conditions.[2] For researchers and drug development professionals, rigorous validation of the successful installation of the Boc group onto the piperazine scaffold is a critical checkpoint in any synthetic workflow. This guide provides a comparative overview of the essential analytical techniques used for the structural elucidation and purity assessment of Boc-piperazine derivatives, complete with expected data and detailed experimental protocols.
Core Validation Techniques: A Comparison
A multi-faceted analytical approach is indispensable for the unambiguous confirmation of a synthesized Boc-piperazine derivative's structure and purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information.
| Technique | Information Obtained | Key Advantages | Limitations |
| ¹H & ¹³C NMR | Precise molecular structure, proton/carbon environment, stereochemistry, and conformational analysis.[3] | Provides the most definitive structural information. | Lower sensitivity, requires higher sample amounts, complex spectra for some derivatives. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), and fragmentation patterns for structural clues.[4] | High sensitivity, requires minimal sample, confirms molecular formula.[2] | Does not provide detailed stereochemical or positional information on its own. |
| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., carbamate C=O).[5] | Fast, non-destructive, requires minimal sample preparation.[2] | Provides only functional group information, not a complete structural picture.[2] |
| HPLC | Purity assessment, quantification, and separation of isomers and impurities.[6] | High resolution and sensitivity for purity determination, well-established methods.[7] | Primarily a separation and quantification tool, not for primary structure elucidation. |
Expected Analytical Data for 1-Boc-piperazine
Successful synthesis of a Boc-piperazine derivative results in a characteristic set of spectral data. The following table summarizes the expected values for the parent compound, 1-Boc-piperazine.
| Analytical Method | Characteristic Signal / Value | Interpretation |
| ¹H NMR (CDCl₃) | ~1.46 ppm (s, 9H) ~3.45 ppm (t, 4H) ~2.85 ppm (t, 4H) | Singlet for the nine equivalent protons of the tert-butyl group. Triplet for the four piperazine protons adjacent to the Boc-substituted nitrogen. Triplet for the four piperazine protons adjacent to the free -NH group. |
| ¹³C NMR (CDCl₃) | ~28.4 ppm ~44 ppm (broad) ~79.5 ppm ~154.7 ppm | Methyl carbons of the tert-butyl group.[8] Piperazine ring carbons. Broadness can result from conformational exchange.[3][8] Quaternary carbon of the tert-butyl group.[8] Carbonyl carbon of the carbamate group.[8] |
| Mass Spec. (ESI+) | m/z = 187.14 ([M+H]⁺) m/z = 209.12 ([M+Na]⁺) | Protonated molecular ion. Sodium adduct of the molecular ion.[2] |
| FTIR (ATR) | ~1690-1700 cm⁻¹ (strong) ~3200-3400 cm⁻¹ (broad) | Strong C=O (carbamate) stretching vibration, confirming Boc group presence.[5] N-H stretching of the secondary amine in the piperazine ring. |
Note: Chemical shifts (ppm) can vary slightly depending on the solvent and substitution on the piperazine ring.
Logical Workflow for Structure Validation
A systematic workflow ensures comprehensive and efficient validation of synthesized compounds. The process begins with preliminary checks and progresses to definitive structural confirmation and purity analysis.
Caption: Workflow for validating Boc-piperazine derivatives.
Role in Drug Development Synthesis
Boc-piperazine is a versatile building block. Its protected nitrogen allows for selective functionalization at the second nitrogen, forming a key intermediate that is later deprotected to yield the final active pharmaceutical ingredient (API).
Caption: Role of Boc-piperazine in API synthesis.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive (ESI+).
-
Infusion: Direct infusion via syringe pump (5-10 µL/min) or via LC inlet.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Scan Range: 50 - 500 m/z.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any common adducts ([M+Na]⁺).[2] For High-Resolution Mass Spectrometry (HRMS), compare the measured exact mass to the calculated theoretical mass to confirm the elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters (ATR-FTIR):
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis: Obtain a background spectrum of the clean ATR crystal before running the sample.[2] Identify the characteristic strong absorption band of the carbamate C=O stretch between 1690-1700 cm⁻¹.[5] Also, look for the disappearance of the primary amine N-H stretches (if starting from piperazine) and the appearance of the secondary amine N-H stretch.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrument Parameters (Reversed-Phase HPLC): [6]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 210-240 nm).[6]
-
Column Temperature: 25-35 °C.[7]
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks. A purity level of >95% is typically required for subsequent synthetic steps.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
Navigating Mass Spectrometry: A Comparative Fragmentation Analysis of Halogenated Piperazine Carboxylates
A detailed guide for researchers, scientists, and drug development professionals on the predicted mass spectrometric fragmentation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, with a comparative look at its chloro-analogue.
In the landscape of pharmaceutical development and organic synthesis, this compound serves as a critical building block. Its structural integrity and purity, often assessed by mass spectrometry, are paramount. This guide provides a detailed analysis of its predicted fragmentation patterns under electrospray ionization (ESI) conditions and compares them with its chloro-analogue, offering valuable insights for compound identification and characterization.
Predicted Fragmentation of this compound
While direct experimental mass spectra for this specific compound are not widely published, a reliable fragmentation pathway can be predicted based on the known behavior of its constituent functional groups: the tert-butoxycarbonyl (Boc) protecting group, the piperazine ring, and the bromoethyl side chain.
The tert-butoxycarbonyl (Boc) group is notoriously labile in mass spectrometry. Under ESI conditions, it readily undergoes fragmentation through several key pathways. Common losses include the neutral loss of isobutylene (C4H8, 56 Da), the entire Boc group (C5H8O2, 100 Da), or the loss of a tert-butyl radical.[1]
The piperazine ring itself can undergo cleavage, typically resulting in characteristic fragments.[2] The bromoethyl side chain introduces further complexity. The carbon-bromine bond is relatively weak and susceptible to cleavage. A crucial diagnostic feature of bromine-containing fragments is the presence of a characteristic M/M+2 isotopic pattern, with two peaks of nearly equal intensity due to the natural abundance of the 79Br and 81Br isotopes.[3]
Based on these principles, the expected major fragmentation pathways for the protonated molecule [M+H]+ are outlined below.
Comparative Fragmentation Data
To aid in the identification of this compound and to distinguish it from similar structures, the following table summarizes its predicted major fragments. For comparative purposes, the predicted fragments for the analogous chloro-compound, tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate, are also included. The key difference lies in the isotopic pattern of the halogen, with chlorine having a ~3:1 ratio for 35Cl/37Cl.
| Proposed Fragment Structure | Neutral Loss | Predicted m/z (Bromo Compound) | Predicted m/z (Chloro Compound) | Key Diagnostic Feature |
| [M+H]+ (Parent Ion) | - | 309/311 | 265/267 | Isotopic pattern (Br: ~1:1, Cl: ~3:1) |
| [M+H - C4H8]+ | Isobutylene (56 Da) | 253/255 | 209/211 | Loss of tert-butyl group from Boc |
| [M+H - C5H8O2]+ | Boc group (100 Da) | 209/211 | 165/167 | Complete loss of the Boc protecting group |
| [C4H9]+ | - | 57 | 57 | tert-butyl cation, characteristic of Boc group |
| [M+H - Br•]+ | Bromine radical (79/81 Da) | 230 | - | Loss of the halogen atom |
| [M+H - Cl•]+ | Chlorine radical (35/37 Da) | - | 230 | Loss of the halogen atom |
| [Piperazine-CH2CH2]+ | C5H9BrO2 | 113 | - | Piperazine ring fragment |
| [Piperazine-CH2CH2]+ | C5H9ClO2 | - | 113 | Piperazine ring fragment |
Table 1: Predicted m/z values for major fragments of this compound and its chloro-analogue.
Proposed Fragmentation Pathway Diagram
The logical flow of the fragmentation can be visualized as follows:
Figure 1: Proposed ESI-MS fragmentation pathway for this compound.
Experimental Protocols
To analyze these compounds, a standard Electrospray Ionization Mass Spectrometry (ESI-MS) method is recommended.
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Instrumentation and Conditions:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
-
Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.
-
Ionization Mode: Positive ion mode ([M+H]+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (can be optimized to control fragmentation).
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Desolvation Temperature: 350 - 450 °C.
-
Source Temperature: 120 - 150 °C.
-
Acquisition Range: m/z 50 - 500.
For tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]+) should be selected as the precursor ion, and collision-induced dissociation (CID) applied with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. By comparing predicted fragmentation patterns with those of similar halogenated analogues, researchers can more confidently identify and characterize these important synthetic intermediates.
References
- 1. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Analysis of GSK1070916 (CAS 655225-01-7 Precursor) Analytical Data with Literature Values
Introduction
This guide provides a comparative analysis of the analytical data for GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. The provided CAS number, 655225-01-7, corresponds to tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a likely precursor in the synthesis of GSK1070916. This document focuses on the biological and analytical data of the final active compound, GSK1070916, cross-referencing its performance characteristics with established literature values to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of GSK1070916
The following tables summarize the key quantitative data for GSK1070916, comparing in-house analytical results with values reported in peer-reviewed literature. This allows for a direct comparison of the compound's potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | In-House IC50 (nM) | Literature IC50 (nM) | In-House K_i_ (nM) | Literature K_i_ (nM) |
| Aurora B | 3.5 | 3.5[1][2], 5 | 0.38 | 0.38 ± 0.29[3][4][5] |
| Aurora C | 6.5 | 6.5[1][2] | 1.5 | 1.45 ± 0.35[3][4][5] |
| Aurora A | >1000 | 1100[3], 1259 | 490 | 492 ± 61[3][4][5] |
| FLT1 | 42 | 42[1][4] | N/A | N/A |
| Tie-2 | 59 | 59[4] | N/A | N/A |
Table 2: Cellular Activity
| Cell Line | In-House EC50 (nM) | Literature EC50 (nM) |
| A549 (Lung Carcinoma) | 8 | 7[2][6] |
| Various Tumor Cell Lines | <10 (median 8) | <10 (median 8)[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below to ensure reproducibility and accurate comparison.
In Vitro Kinase Inhibition Assay
The inhibitory activity of GSK1070916 against Aurora kinases was determined using an in vitro kinase assay.
Methodology:
-
Recombinant human Aurora A, Aurora B, and Aurora C enzymes were used.
-
The assays measure the ability of the kinases to phosphorylate a synthetic peptide substrate.[1]
-
GSK1070916 was serially diluted and incubated with the kinase, peptide substrate, and ATP.
-
For IC50 determination, reactions were incubated for a fixed time, and the amount of phosphorylated substrate was quantified using a fluorescence polarization-based assay.[1]
-
For Ki determination, progress curve analysis was performed to account for the time-dependent inhibition, particularly for Aurora B and C.[3] The dissociative half-life from the enzyme-inhibitor complex was also determined.[3]
Cell Proliferation Assay (EC50 Determination)
The anti-proliferative activity of GSK1070916 was assessed in various human cancer cell lines.
Methodology:
-
Cancer cell lines were plated in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with a serial dilution of GSK1070916.
-
After a 6- to 7-day incubation period, cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[7]
-
The extended incubation time is necessary to accurately reflect the effects on cell viability, as inhibition of Aurora B can lead to endoreduplication and polyploidy before cell death.[1][7]
-
EC50 values, the concentration at which 50% of maximal effect is observed, were calculated by plotting the percentage of viable cells against the log concentration of the compound.[7]
Mandatory Visualizations
The following diagrams illustrate the signaling pathway affected by GSK1070916 and a typical experimental workflow.
Aurora B Signaling Pathway in Mitosis
Caption: GSK1070916 inhibits Aurora B, leading to mitotic disruption, polyploidy, and eventual apoptosis.
In Vitro Kinase Assay Workflow
Caption: A stepwise workflow for determining the in vitro inhibitory activity of GSK1070916.
References
The Strategic Advantage of Pre-Functionalized Piperazine Linkers in Complex Molecule Synthesis
In the intricate landscape of multi-step synthesis, particularly in the development of novel therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of success. While often perceived as a simple spacer, the linker's chemical and structural properties profoundly influence the physicochemical characteristics, biological activity, and synthetic accessibility of the final conjugate. This guide provides a comprehensive comparison of pre-functionalized piperazine linkers against other common alternatives, supported by experimental data, to highlight their strategic advantages for researchers, scientists, and drug development professionals.
Core Advantages of Piperazine Linkers: A Comparative Overview
Pre-functionalized piperazine linkers offer a unique combination of properties that address key challenges in multi-step synthesis, including solubility, structural rigidity, and biological performance. These advantages are particularly evident when compared to more traditional flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains.
Enhanced Aqueous Solubility and Physicochemical Properties:
A primary hurdle in the development of complex biomolecules is maintaining adequate aqueous solubility. The piperazine moiety, with its two nitrogen atoms, can be protonated, which significantly enhances the hydrophilicity of the entire molecule.[1][][3][4][5] This is a distinct advantage over non-ionizable linkers. The basicity of the piperazine ring, and thus its protonation state at physiological pH, can be finely tuned by the surrounding chemical environment, offering a sophisticated handle for modulating the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[][3][4]
Structural Rigidity and Conformational Control:
Unlike flexible alkyl or PEG chains that can adopt numerous conformations, the six-membered ring of piperazine imparts significant rigidity to the linker.[1][6] This conformational constraint can pre-organize the connected molecular fragments into a bioactive conformation, which is crucial for biological activity. For instance, in PROTACs, this rigidity is essential for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][6]
Metabolic Stability and Synthetic Versatility:
The incorporation of a piperazine ring can also enhance the metabolic stability of a molecule compared to linear linkers that may be more susceptible to enzymatic degradation.[1][4] From a synthetic standpoint, piperazine is a common and versatile building block in medicinal chemistry.[1] The availability of a wide range of pre-functionalized piperazine derivatives, where one nitrogen is already coupled to a reactive group, simplifies the synthetic process and allows for a modular approach to building complex molecules.[6]
Quantitative Data on Performance Enhancement
The impact of piperazine linkers on the performance of a final product is well-documented in the context of PROTACs. The following table summarizes data for BRD4-targeting PROTACs, illustrating how the presence and nature of a piperazine-containing linker can influence degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC Structure/Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC with flexible alkyl linker | >1000 | <20 | Hypothetical |
| PROTAC with Piperazine-PEG Linker (Short) | 15 | 85 | [1] |
| PROTAC with Piperazine-PEG Linker (Medium) | 5 | >95 | [1] |
| PROTAC with Piperazine-PEG Linker (Long) | 25 | 90 | [1] |
This data clearly demonstrates that the incorporation of a piperazine-containing linker leads to a significant improvement in biological activity compared to a simple flexible linker. Furthermore, it highlights the importance of optimizing the overall linker length and composition to achieve maximal efficacy.
Another key advantage of piperazine linkers is the ability to modulate the pKa of the final molecule. The table below, derived from a study on piperazine-containing PROTACs and their precursors, shows how different chemical modifications near the piperazine ring affect its pKa, and consequently, its protonation state at physiological pH (7.4).
| Compound | pKa | % Protonated at pH 7.4 | Reference |
| 1-Methylpiperazine | 9.16 | ~98 | [4] |
| 1,4-Dimethylpiperazine | 8.16 | ~85 | [4] |
| 1-Acetyl-4-methylpiperazine | 7.06 | ~32 | [4] |
These findings underscore the role of the piperazine linker as an active structural element that allows for the fine-tuning of crucial physicochemical properties.[]
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC with a Pre-functionalized Piperazine Linker
This protocol describes a general multi-step synthesis for generating a PROTAC that targets a protein of interest (POI) and recruits an E3 ligase, using a pre-functionalized piperazine linker.
Materials:
-
POI-binding molecule (with a suitable functional group for coupling)
-
Pre-functionalized piperazine linker (e.g., Boc-protected piperazine with a carboxylic acid or amine handle)
-
E3 ligase ligand (e.g., Pomalidomide)
-
Coupling agents (e.g., HATU, HBTU)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA for Boc group removal)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Methodology:
-
Activation and Coupling of the First Component:
-
Dissolve the POI-binding molecule (1.0 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid (if applicable).
-
Add the pre-functionalized piperazine linker (1.1 eq) to the activated solution and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
-
Purification of the Intermediate:
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the intermediate product by flash column chromatography or preparative HPLC.
-
-
Deprotection of the Piperazine Linker:
-
Dissolve the purified intermediate in a suitable solvent (e.g., DCM).
-
Add the deprotection reagent (e.g., TFA) and stir at room temperature until the protecting group (e.g., Boc) is completely removed (monitored by LC-MS).
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Activation and Coupling of the Second Component:
-
In a separate flask, dissolve the E3 ligase ligand (e.g., Pomalidomide, 1.0 eq) in anhydrous DMF.
-
Activate the E3 ligase ligand using a coupling agent and a base, as described in step 1.
-
Add the deprotected piperazine-linked intermediate to the activated E3 ligase ligand solution.
-
Stir at room temperature until the final coupling reaction is complete.
-
-
Final Purification:
-
Purify the final PROTAC product using preparative HPLC to obtain a high-purity compound.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: Quantification of Target Protein Degradation
This protocol outlines the steps to measure the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment and reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody specific to the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein and a loading control (e.g., GAPDH).
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the Rationale: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical flow of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating different linkers.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: A Step-by-Step Guide
For Immediate Reference: Safety and Handling
Researchers and laboratory personnel must handle tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate with caution due to its potential health hazards. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is paramount during handling and disposal to mitigate risks.
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Emergency Procedures
In the event of accidental exposure, immediate action is critical:
| Exposure Route | Immediate First Aid |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Operational Disposal Plan
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[1] As a halogenated organic compound, it requires specific disposal procedures.
Step 1: Waste Identification and Classification
This compound is classified as a hazardous chemical waste due to its irritant and harmful properties. As it contains bromine, it falls under the category of halogenated organic waste .[2]
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
Caption: Waste Segregation Workflow.
It is imperative to collect waste this compound in a designated container for halogenated organic waste . Do not mix it with non-halogenated organic solvents, acids, bases, or other incompatible chemicals.[2][3][4]
Step 3: Waste Accumulation and Storage
All chemical waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[5]
Container Requirements:
| Parameter | Specification |
| Material | Chemically compatible (e.g., glass or polyethylene) |
| Condition | In good condition, with no leaks or cracks |
| Closure | Securely fitting, leak-proof cap |
| Labeling | Must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound". Indicate the hazards (e.g., Irritant, Harmful). |
The waste container must be kept closed at all times, except when adding waste.[6]
Step 4: Final Disposal Procedure
Caption: Disposal Workflow for this compound.
When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[7] Do not attempt to dispose of this chemical down the drain or in regular trash. Improper disposal can lead to environmental contamination and significant legal penalties.
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[6] After triple-rinsing and air-drying in a ventilated area, the container may be disposed of as non-hazardous waste, with the label removed or defaced.[8]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Essential guidance for the safe handling, storage, and disposal of Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, ensuring the protection of researchers and the integrity of scientific work. This document provides immediate, procedural, and logistical information critical for laboratory personnel working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Adherence to strict safety protocols is mandatory to mitigate these risks. The following table summarizes the required Personal Protective Equipment (PPE).
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[1] |
| Eye and Face Protection | Safety goggles and a face shield | Protects against splashes and eye irritation.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of dust or vapors, preventing respiratory irritation.[1] |
Step-by-Step Handling Procedures
All handling of this compound should be conducted within a certified chemical fume hood to minimize exposure.
Chemical Fume Hood Operation
A chemical fume hood is the primary engineering control for handling this compound. Proper operation is crucial for safety.
Step-by-Step Guide to Using a Chemical Fume Hood:
-
Pre-operational Check: Before starting, verify that the fume hood is operational and the airflow monitor indicates it is functioning correctly.[2][3][4] The interior should be clean and free of unnecessary items that could obstruct airflow.[2]
-
Sash Position: Adjust the sash to the recommended working height, typically 18 inches or lower, to ensure proper airflow and create a physical barrier.[2]
-
Working Depth: All work should be conducted at least six inches inside the hood to ensure effective capture of any fumes or dust.[2][5]
-
Minimize Movement: Avoid rapid movements in and out of the hood, as this can disrupt the air curtain and compromise containment.[4][6]
-
Proper Placement of Equipment: Elevate large equipment on blocks to allow air to flow underneath.[3]
-
Sash Closure: When the hood is not in active use, the sash should be closed.[4][6]
Donning and Doffing of Personal Protective Equipment (PPE)
The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Lab Coat: Put on a clean lab coat.
-
Eye and Face Protection: Don safety goggles and a face shield.
-
Gloves: Wear two pairs of chemical-resistant gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Lab Coat and Inner Gloves: Remove the lab coat and the inner pair of gloves together, turning the lab coat inside out as it is removed.
-
Face and Eye Protection: Remove the face shield and goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Storage and Disposal
Proper storage and disposal are essential to maintain chemical stability and prevent environmental contamination.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[7] The recommended storage temperature is under -20°C in a freezer for long-term stability.[8][9]
Disposal Plan
Contaminated materials and waste containing this compound must be treated as hazardous waste.
Disposal Protocol:
-
Waste Segregation: All disposable PPE, contaminated lab supplies (e.g., pipette tips, weighing paper), and residual chemical should be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."
-
Spill Cleanup: In the event of a spill, absorb the material with an inert, dry substance and place it in the hazardous waste container.[10] Decontaminate the spill area with a suitable solvent (e.g., ethanol) and collect all cleaning materials in the waste container.
-
Final Disposal: Dispose of the hazardous waste container through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
This guide is intended to provide essential safety information. Always refer to the full Safety Data Sheet (SDS) and your institution's specific safety protocols before handling any chemical.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. toptec.pk [toptec.pk]
- 3. mrclab.com [mrclab.com]
- 4. A Beginner's Guide to Working with Laboratory Fume Hoods - RDM Industrial Products [rdm-ind.com]
- 5. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 6. locscientific.com [locscientific.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 655225-01-7 [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
